6-(Cyclopentyloxy)pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-cyclopentyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEHWQFWKIXXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509101-14-8 | |
| Record name | 6-(cyclopentyloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine analog with noted pharmacological effects. This document is intended to serve as a core resource for researchers in medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
This compound, also known as 6-(cyclopentyloxy)nicotinic acid, is a derivative of nicotinic acid (a form of vitamin B3). Its structure features a pyridine ring substituted with a carboxylic acid group and a cyclopentyloxy group. This substitution pattern is of interest in medicinal chemistry for its potential to modulate receptor binding and pharmacokinetic properties compared to its parent compound.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| CAS Number | 509101-14-8 | [1] |
| Appearance | Powder | |
| Purity | ≥95% | |
| Predicted Boiling Point | 357.5 ± 22.0 °C | |
| Predicted Density | 1.263 ± 0.06 g/cm³ | |
| Storage Conditions | Sealed in a dry place, at room temperature. | [1] |
Biological Activity and Safety Profile
This compound is described as a pyridine analog that functions as a receptor agonist, with maximal activity observed at a concentration of 10 μM. It has a noted pharmacological effect on lymphocytes, although it does not significantly impact blood lymphocytes. The compound is not orally active and requires injection for in vivo studies.
From a safety perspective, it has been identified as an irritant. A notable characteristic is its potential to cause phototoxicity upon exposure to light; the EC50 values for this effect are dependent on the light concentration.
Experimental Protocols
Protocol: Synthesis of this compound
Objective: To synthesize this compound via nucleophilic aromatic substitution of 6-chloropyridine-3-carboxylic acid with cyclopentanol.
Materials:
-
6-chloropyridine-3-carboxylic acid
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Sodium Cyclopentoxide:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous cyclopentanol (1.5 equivalents) to anhydrous THF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.5 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.
-
-
Nucleophilic Substitution Reaction:
-
Dissolve 6-chloropyridine-3-carboxylic acid (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of 6-chloropyridine-3-carboxylic acid to the prepared sodium cyclopentoxide solution at room temperature.
-
Heat the resulting mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of distilled water.
-
Acidify the aqueous solution to a pH of approximately 4-5 using 1 M HCl. This will precipitate the carboxylic acid product.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Determine the melting point.
-
Visualized Experimental Workflow
The following diagram illustrates the logical steps for the synthesis and purification of the target compound.
Caption: Synthetic workflow for this compound.
Potential Signaling Pathways
As a nicotinic acid analog and receptor agonist, this compound likely interacts with G-protein coupled receptors such as the nicotinic acid receptor GPR109A (also known as HCA₂). Activation of this Gi-coupled receptor typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This mechanism is known to inhibit lipolysis in adipocytes.
Alternatively, its structural similarity to nicotine suggests potential activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Agonist binding to nAChRs, particularly subtypes like α7, allows for an influx of Ca²⁺ ions. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of the Phosphoinositide 3-kinase (PI3K)-Akt and the Mitogen-activated protein kinase (MAPK/ERK) pathways. These pathways are crucial in regulating cell survival, proliferation, and inflammation.
The following diagram illustrates a generalized signaling pathway for a nicotinic acetylcholine receptor agonist.
Caption: Potential nAChR-mediated signaling cascade for the agonist.
References
An In-depth Technical Guide to 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine derivative also known as 6-(cyclopentyloxy)nicotinic acid, is a molecule of interest in medicinal chemistry and pharmacological research. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis, though not available for this specific molecule, are extrapolated from established methods for analogous compounds. Furthermore, this guide discusses its potential mechanism of action as a nicotinic acid receptor agonist and the associated signaling pathways. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using logical diagrams.
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyclopentyloxy group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 207.23 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 509101-14-8 | --INVALID-LINK--[1] |
| Predicted Boiling Point | 357.5 ± 22.0 °C | --INVALID-LINK--[2] |
| Predicted Density | 1.263 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Purity (Typical) | Min. 95% | --INVALID-LINK--[1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the cyclopentyl group, and the carboxylic acid proton (typically a broad singlet). The protons on the carbon adjacent to the ether oxygen would be deshielded. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the cyclopentyl group, and the carbonyl carbon of the carboxylic acid (expected in the 165-185 ppm range).[3] |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1710-1760 cm⁻¹), and C-O stretches from the ether linkage.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (207.23 g/mol ) and fragmentation patterns characteristic of the loss of the cyclopentyloxy and carboxylic acid groups. |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not available in the public domain. However, a common and effective method for the synthesis of 6-alkoxypyridine-3-carboxylic acids involves the nucleophilic substitution of a halogen at the 6-position of a pyridine ring with an alkoxide. A plausible synthetic route would start from 6-chloronicotinic acid and cyclopentanol.
Proposed Synthesis Workflow
The proposed synthesis involves the reaction of 6-chloronicotinic acid with sodium cyclopentoxide, which is generated in situ from cyclopentanol and a strong base like sodium hydride.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
6-chloronicotinic acid
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium Cyclopentoxide: To a stirred solution of cyclopentanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.
-
Nucleophilic Substitution: Add 6-chloronicotinic acid (1.0 equivalent) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous solution to a pH of approximately 4-5 with 1M HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.
Note: This is a generalized and hypothetical protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a good yield and high purity of the final product.
Biological Activity and Mechanism of Action
This compound is described as a pyridine analog with pharmacological effects on lymphocytes, acting as a receptor agonist.[1] This activity is characteristic of compounds that interact with nicotinic acid receptors.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
As a nicotinic acid analog, this compound is predicted to act as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[4]
Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential.[5]
The downstream effects of nAChR activation are diverse and depend on the specific receptor subtype and the cell type. The influx of Ca²⁺ is a key second messenger that can trigger various intracellular signaling cascades.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 6-cyclopentyloxy-pyridine-3-carboxylic acid | 509101-14-8 [amp.chemicalbook.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Cyclopentyloxy)pyridine-3-carboxylic acid (CAS 509101-14-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopentyloxy)pyridine-3-carboxylic acid, also known as 6-(cyclopentyloxy)nicotinic acid, is a pyridine carboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities exhibited by the pyridine scaffold. Pyridine derivatives are integral components of many pharmaceuticals and are explored for a wide range of therapeutic applications, including as enzyme inhibitors. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a proposed synthetic route, and its known biological activities, to support further research and development efforts.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these data are predicted values from computational models and have not been experimentally verified in publicly available literature.
| Property | Value | Source |
| CAS Number | 509101-14-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 207.23 g/mol | [1][2][3] |
| Appearance | Powder | [4] |
| Purity | Min. 95% to 99% | [1][4] |
| Boiling Point (Predicted) | 357.5 ± 22.0 °C | [3] |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | [3] |
| Storage | Keep in a cool & dry place | [4] |
Synthesis
A potential synthetic pathway is illustrated below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
6-Chloronicotinic acid
-
Cyclopentanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of cyclopentanol in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.
-
Add 6-chloronicotinic acid to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not publicly available. However, based on the structure and data for similar compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methine proton of the cyclopentyloxy group, and the methylene protons of the cyclopentyl ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display signals for the carbons of the pyridine ring, the carboxylic acid carbonyl carbon, and the carbons of the cyclopentyloxy group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid group.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid.
-
C-O stretching bands for the ether linkage.
-
C=N and C=C stretching bands for the pyridine ring.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (207.23 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopentyloxy group or the carboxylic acid group.
Biological Activity
This compound has been reported to exhibit several biological activities.
| Activity | Description |
| Irritant | The compound has been shown to be an irritant. |
| Pharmacological Effect on Lymphocytes | It has a pharmacological effect on lymphocytes, though it does not have a significant effect on blood lymphocytes. |
| Receptor Agonist Activity | The receptor agonist activity is reported to be maximal at a concentration of 10 μM. The specific receptor has not been identified in the available literature. |
| Phototoxicity | When exposed to light, the compound can cause phototoxicity. The EC50 values for this effect are dependent on the concentration of light. |
Experimental Protocols for Biological Assays
Detailed protocols for the biological evaluation of this specific compound are not available. However, general experimental workflows for assessing receptor agonism and effects on lymphocytes are described below.
This workflow outlines a typical cell-based assay to determine the agonist activity of a compound at a G-protein coupled receptor (GPCR).
Caption: General workflow for a receptor agonist assay.
This workflow describes a common method to assess the effect of a compound on lymphocyte proliferation.
Caption: General workflow for a lymphocyte proliferation assay.
Safety and Handling
Based on available information, this compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Given its potential for phototoxicity, exposure to light should be minimized during handling and storage.
Conclusion
This compound is a pyridine derivative with potential for further investigation in drug discovery and development. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic approach, and its known biological activities. Further experimental characterization, including comprehensive spectroscopic analysis and detailed biological profiling, is necessary to fully elucidate the therapeutic potential of this compound. This guide serves as a valuable resource for researchers initiating studies on this compound and its derivatives.
References
- 1. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 6-(cyclopentyloxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 6-(cyclopentyloxy)nicotinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties. These protocols are intended to serve as a practical resource for researchers undertaking the characterization of this and similar molecules.
Core Physical Properties
The available physical and chemical identifiers for 6-(cyclopentyloxy)nicotinic acid are summarized below. It is important to note the absence of experimentally determined values for several key physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| CAS Number | 509101-14-8 | [1] |
Experimental Protocols for Physical Property Determination
The following sections outline standard laboratory procedures for determining the melting point, solubility, and pKa of a solid organic acid like 6-(cyclopentyloxy)nicotinic acid.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of 6-(cyclopentyloxy)nicotinic acid is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.[2][3]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: The sample is heated at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[4]
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.[3]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[3]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and in vitro/in vivo testing.
Principle: The solubility of a compound is determined by observing its ability to dissolve in a range of solvents with varying polarities. For an acidic compound, solubility in aqueous bases can provide additional information.
Materials:
-
6-(cyclopentyloxy)nicotinic acid
-
A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aqueous sodium hydroxide, 5% aqueous sodium bicarbonate, 5% aqueous hydrochloric acid)
-
Test tubes
-
Vortex mixer or spatula for agitation
-
pH paper
Procedure:
-
Solubility in Water: Add approximately 25 mg of 6-(cyclopentyloxy)nicotinic acid to a test tube containing 0.75 mL of water. Vigorously agitate the mixture. Observe if the solid dissolves completely, partially, or not at all. Test the pH of the resulting solution with pH paper.[5]
-
Solubility in Organic Solvents: Repeat the procedure with a range of organic solvents of varying polarities (e.g., ethanol, acetone, diethyl ether) to establish a solubility profile.
-
Acid-Base Solubility:
-
To a test tube containing 25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution in portions, with agitation. The dissolution of a water-insoluble compound in NaOH suggests the presence of an acidic functional group.[5][6]
-
Repeat the process with 5% aqueous sodium bicarbonate (NaHCO₃) solution. Carboxylic acids are typically strong enough acids to dissolve in NaHCO₃, while phenols are generally not.[5][6]
-
To assess for basic functional groups (unlikely for this compound but part of a standard protocol), test the solubility in 5% aqueous hydrochloric acid (HCl).[5][6]
-
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Principle: Potentiometric titration is a common and accurate method for determining the pKa of an acid. A solution of the acid is titrated with a strong base, and the pH is measured as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized.
Apparatus and Reagents:
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A precisely weighed sample of 6-(cyclopentyloxy)nicotinic acid
-
Solvent (e.g., water or a water/organic solvent mixture if the compound has low water solubility)
Procedure:
-
Sample Preparation: A known quantity of 6-(cyclopentyloxy)nicotinic acid is dissolved in a suitable solvent in a beaker.
-
Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently with a magnetic stirrer. The buret is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The volume of NaOH at the equivalence point is determined. The volume of NaOH required to reach the half-equivalence point is then calculated. The pKa is the pH of the solution at this half-equivalence point.[8][9]
Conceptual Experimental Workflow: Synthesis
While a specific, detailed experimental workflow for the synthesis of 6-(cyclopentyloxy)nicotinic acid was not found in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the synthesis of aryl ethers is the Williamson ether synthesis. This would involve the reaction of a chloronicotinic acid derivative with cyclopentanol under basic conditions.
References
- 1. 509101-14-8|6-(Cyclopentyloxy)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. web.williams.edu [web.williams.edu]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of 6-(Cyclopentyloxy)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(cyclopentyloxy)nicotinic acid, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document outlines the probable synthetic pathways, details the necessary experimental protocols, and presents the available data in a structured format to facilitate research and development.
Executive Summary
The synthesis of 6-(cyclopentyloxy)nicotinic acid can be efficiently accomplished via two primary routes of the Williamson ether synthesis. The first approach involves the reaction of a 6-halonicotinic acid, typically 6-chloronicotinic acid, with cyclopentanol in the presence of a suitable base. The second, and more commonly inferred method, utilizes the reaction of a salt of 6-hydroxynicotinic acid with a cyclopentyl halide or sulfonate. Both pathways offer viable routes to the desired product, with the choice of method often depending on the availability and cost of the starting materials. This guide will focus on the latter approach, providing a detailed, albeit exemplar, protocol based on established chemical principles.
Synthetic Pathways
The core of the synthesis lies in the nucleophilic substitution reaction between an alkoxide and an alkyl halide, the hallmark of the Williamson ether synthesis.
Route A: From 6-Chloronicotinic Acid
This route involves the direct displacement of the chloro group from 6-chloronicotinic acid by the cyclopentoxide ion, formed in situ from cyclopentanol and a strong base.
Route B: From 6-Hydroxynicotinic Acid
This preferred route involves the deprotonation of 6-hydroxynicotinic acid to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from a cyclopentyl derivative.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 6-(cyclopentyloxy)nicotinic acid.
Experimental Protocols
Synthesis of 6-(Cyclopentyloxy)nicotinic Acid from 6-Hydroxynicotinic Acid and Cyclopentyl Bromide
Materials:
-
6-Hydroxynicotinic acid
-
Cyclopentyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Inert gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of argon or nitrogen.
-
Formation of the Alkoxide: To the flask is added 6-hydroxynicotinic acid (1.0 equivalent) and anhydrous DMF. The suspension is stirred at room temperature. Sodium hydride (1.1 equivalents of a 60% dispersion in mineral oil) is carefully added portion-wise to the suspension. The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 6-hydroxynicotinic acid.
-
Addition of the Alkylating Agent: Cyclopentyl bromide (1.2 equivalents) is dissolved in a small amount of anhydrous DMF and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is then acidified to pH 3-4 with 1 M HCl. The product is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
As specific quantitative data for the synthesis of 6-(cyclopentyloxy)nicotinic acid is not publicly available, the following table presents expected ranges for key reaction parameters based on similar Williamson ether syntheses.
| Parameter | Expected Value/Range | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |
| Reaction Time | 12-24 hours | Can be optimized by monitoring with TLC. |
| Reaction Temperature | 80-90 °C | Higher temperatures may lead to side reactions. |
| Purity (after purification) | >95% | Achievable with standard purification techniques. |
Mandatory Visualization
Logical Relationship of Synthetic Steps
Caption: Key logical steps in the synthesis of 6-(cyclopentyloxy)nicotinic acid.
Conclusion
The synthesis of 6-(cyclopentyloxy)nicotinic acid is a straightforward process for researchers familiar with standard organic synthesis techniques. The Williamson ether synthesis provides a reliable and efficient method to obtain this compound. The protocol and data presented in this guide, while based on established chemical principles rather than a specific literature procedure, offer a solid foundation for the successful synthesis and further investigation of this and related molecules in the pursuit of new therapeutic agents. It is recommended that researchers optimize the reaction conditions for their specific needs and available resources.
Unveiling the Biological Profile of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine analogue, has been identified as a compound with modulatory effects on lymphocytes and phototoxic properties. Structurally related to nicotinic acid (niacin), its biological activities are likely mediated through agonism of the G-protein coupled receptor GPR109A, a known receptor for nicotinic acid expressed on various immune cells, including lymphocytes. This agonism is hypothesized to trigger anti-inflammatory signaling pathways. Additionally, based on the activity of structurally similar molecules, it may possess carbonic anhydrase inhibitory properties. This technical guide provides a comprehensive overview of its known biological effects, a hypothesized mechanism of action, and general protocols for the key experimental assays used to characterize such compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol [1] |
| CAS Number | 509101-14-8[1] |
| Appearance | Not specified |
| Solubility | Not specified |
Known Biological Activities
Immunomodulatory Effects on Lymphocytes
This compound has been reported to exert a pharmacological effect on lymphocytes.[1] It is described as a receptor agonist with maximal activity observed at a concentration of 10 μM.[1] While this suggests a direct interaction with a receptor on these immune cells, specific details regarding the nature of this effect (e.g., inhibition or stimulation of proliferation, cytokine production) and the specific lymphocyte subsets affected are not detailed in the available literature. The compound is noted to not have a significant effect on blood lymphocytes, which may imply a more pronounced effect on tissue-resident or activated lymphocytes.[1]
Phototoxicity
The compound is known to be phototoxic.[1] This means that in the presence of light, particularly ultraviolet (UV) radiation, it can induce cellular damage. The half-maximal effective concentration (EC50) for this phototoxic effect is reported to be dependent on the concentration (intensity and/or duration) of the light exposure.[1]
Potential Carbonic Anhydrase Inhibition
While direct experimental data for this compound is unavailable, studies on structurally related 6-alkoxy-pyridine-3-carboxylic acids have shown inhibitory activity against carbonic anhydrases. The presence of a hydrophobic substituent at the 6-position of the pyridine ring has been correlated with enhanced inhibitory activity. This suggests that this compound may also function as a carbonic anhydrase inhibitor.
Hypothesized Mechanism of Action: GPR109A Agonism
Given that this compound is a derivative of nicotinic acid and exhibits receptor agonist activity on lymphocytes, its primary mechanism of action is hypothesized to be through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). GPR109A is expressed on various immune cells, including monocytes, macrophages, neutrophils, and lymphocytes.
Activation of GPR109A by agonists like nicotinic acid is known to initiate a signaling cascade that leads to anti-inflammatory responses. This pathway typically involves the coupling of the receptor to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing gene expression and cellular function, including the production of inflammatory cytokines.
References
The Diverse Mechanisms of Action of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin (Vitamin B3), forms the structural core of a vast and pharmacologically significant class of derivatives.[1][2][3] These compounds exhibit a remarkable breadth of biological activities, ranging from lipid metabolism regulation and anti-inflammatory effects to antimicrobial and anticancer properties.[2][4][5][6] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of pyridine-3-carboxylic acid derivatives, with a focus on the underlying signaling pathways, quantitative data from key experiments, and detailed experimental methodologies.
The versatility of the pyridine scaffold, with its electron-deficient aromatic ring and a carboxylic acid group, allows for π-π stacking, hydrogen bonding, and metal ion coordination with biological targets.[1] This chemical tractability has made it a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] This document will systematically dissect the primary mechanisms, beginning with the most well-characterized pathway involving the GPR109A receptor, followed by explorations into their roles as enzyme inhibitors and antimicrobial agents.
GPR109A Receptor Activation: The Canonical Niacin Pathway
The most extensively studied mechanism of action for a pyridine-3-carboxylic acid derivative is the activation of the G protein-coupled receptor GPR109A (also known as HCA2) by nicotinic acid.[5][7] This receptor is primarily expressed in adipocytes and various immune cells, such as macrophages and neutrophils.[4][5] Its activation triggers a cascade of intracellular events that mediate both the therapeutic lipid-lowering effects and some of the adverse effects of niacin.
Signaling Pathways
Upon binding of nicotinic acid or its derivatives, GPR109A undergoes a conformational change, leading to the activation of two principal signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
-
G-Protein Dependent Pathway (Anti-lipolytic Effect): GPR109A couples to inhibitory G-proteins (Gαi).[7] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5][6][7] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL).[8] The net result is the inhibition of triglyceride hydrolysis (lipolysis) in adipocytes, leading to a decrease in the release of free fatty acids (FFAs) into the bloodstream.[7][8] This reduction in circulating FFAs decreases the substrate available for the liver to produce triglycerides and very-low-density lipoproteins (VLDL), contributing to the beneficial effects on plasma lipid profiles.[5]
-
β-Arrestin Dependent Pathway (Inflammatory Response & Flushing): Emerging evidence suggests that GPR109A signaling also involves β-arrestins.[5] This pathway is implicated in the common side effect of niacin-induced cutaneous flushing, which is mediated by the release of prostaglandin D2 (PGD2) in Langerhans cells and keratinocytes.[5][7] Additionally, β-arrestin signaling can modulate inflammatory responses by interacting with IκBα, which inhibits NF-κB activity.[5]
Visualization of GPR109A Signaling
The following diagram illustrates the dual signaling cascades initiated by GPR109A activation.
Caption: Dual signaling pathways of the GPR109A receptor upon activation.
Anti-inflammatory and Anti-Atherosclerotic Effects
Beyond lipid modification, GPR109A activation on immune cells like macrophages exerts potent anti-inflammatory effects. Studies in mouse models of atherosclerosis have shown that nicotinic acid can inhibit disease progression independently of its lipid-modifying effects.[4] This is achieved through GPR109A-mediated mechanisms in macrophages, which include:
-
Induction of cholesterol efflux: Nicotinic acid induces the expression of the cholesterol transporter ABCG1, promoting the removal of cholesterol from macrophages.[4]
-
Inhibition of macrophage recruitment: Activation of GPR109A impairs the recruitment of macrophages to atherosclerotic plaques.[4]
Anticancer Potential
Recent research has uncovered a role for GPR109A as a tumor suppressor in certain tissues. Its expression is often silenced in human colon and breast cancer tissues.[6][9] Activation of GPR109A in cancer cell lines can induce apoptosis and inhibit tumor growth.[6][9] The proposed mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the suppression of NF-κB activation.[6][9]
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay for GPR109A Activation
This assay is fundamental for quantifying the agonist activity of pyridine-3-carboxylic acid derivatives at the GPR109A receptor.
-
Cell Culture: HEK-293 cells stably expressing the human GPR109A receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency. On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Compound Treatment: Cells are pre-incubated with the stimulation buffer for 15-30 minutes. Subsequently, they are treated with various concentrations of the test pyridine-3-carboxylic acid derivative for 15 minutes.
-
Adenylate Cyclase Stimulation: Forskolin (a direct activator of adenylyl cyclase) is added to all wells (except the negative control) to a final concentration of 10 µM and incubated for an additional 15-20 minutes at 37°C. This stimulates cAMP production.
-
Cell Lysis and cAMP Measurement: The stimulation is terminated, and cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., a competitive immunoassay using HTRF, ELISA, or LANCE).
-
Data Analysis: The amount of cAMP produced is measured. The data is normalized to the response produced by forskolin alone (100%) and a vehicle control (0%). EC50 values for the test compounds are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Enzyme Inhibition
Pyridine-3-carboxylic acid derivatives are highly versatile scaffolds for the design of potent enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases.[1][2] The pyridine nitrogen and the carboxylic acid group are key pharmacophoric features that can engage in critical binding interactions within enzyme active sites.[1]
Key Enzyme Targets
A review of the literature and patent filings reveals a broad spectrum of enzymes targeted by these derivatives.[1][10]
-
Cyclooxygenases (COX-1 & COX-2): Derivatives such as Niflumic acid and Flunixin are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, which are involved in prostaglandin biosynthesis.[1]
-
Tyrosine Kinases: The Bcr-Abl and c-Met kinases, crucial in cancer signaling, have been targeted by inhibitors built on the pyridine carboxylic acid framework.[1]
-
Histone Demethylases: These enzymes are important epigenetic regulators and represent a target for cancer therapy.[1]
-
Other Targets: The list of inhibited enzymes is extensive and includes urease, tyrosinase, myeloperoxidase (MPO), acetylcholinesterase, and kynurenine 3-monooxygenase (KMO).[1]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of various pyridine-3-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).
| Derivative Class/Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Nicotinic Acid Derivatives | COX-2 | Varies (Potent activity reported) | [1] |
| Diclofenac (related structure) | Kynurenine 3-monooxygenase (KMO) | 13.6 | [1] |
| Patented Scaffolds | Various (DHODH, GSK-3, etc.) | Nanomolar potency reported | [2][10] |
Note: This table is illustrative. Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the assay conditions.
Visualization of Enzyme Inhibition Workflow
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Antimicrobial Mechanisms of Action
Certain pyridine-3-carboxylic acid derivatives have been developed as potent antimicrobial agents.[11][12] Their mechanisms often involve the disruption of essential bacterial processes.
Inhibition of DNA Gyrase
A prominent mechanism for the antibacterial action of some pyridine derivatives is the inhibition of DNA gyrase (a type II topoisomerase). This enzyme is crucial for bacterial DNA replication, transcription, and repair. Molecular docking studies have shown that these compounds can interact with the active site of the GyrA and GyrB subunits of DNA gyrase.[11] The interaction often involves the formation of a metal ion bridge and hydrogen bonding with key amino acid residues, mimicking the mechanism of fluoroquinolone antibiotics.[11]
Other Potential Mechanisms
While DNA gyrase is a key target, the structural diversity of these derivatives suggests other potential antimicrobial mechanisms. These may include disruption of the cell membrane, inhibition of other essential enzymes, or interference with metabolic pathways. The broad-spectrum activity reported for some compounds suggests multiple modes of action may be at play.[12]
Conclusion
The pyridine-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with a rich and diverse pharmacology. The mechanisms of action are remarkably varied, from the well-defined signaling cascade of the GPR109A receptor, which impacts lipid metabolism, inflammation, and cancer, to the targeted inhibition of a wide range of enzymes and the disruption of vital bacterial machinery. This guide highlights the core pathways and provides a framework for the continued investigation and development of this versatile class of compounds. A thorough understanding of these distinct mechanisms is critical for drug development professionals aiming to optimize therapeutic efficacy while minimizing adverse effects.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Enduring Legacy of Pyridine Carboxylic Acids: A Technical Guide to Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine carboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in the edifice of medicinal chemistry. Their inherent structural features—a pyridine ring conferring desirable physicochemical properties and a carboxylic acid moiety providing a key interaction point with biological targets—have made them a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and evolution of novel pyridine carboxylic acids, with a focus on their synthesis, biological activities, and the signaling pathways they modulate. The isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their derivatives have given rise to a plethora of drugs treating a wide array of human ailments, from infectious diseases to cancer and metabolic disorders.[1][2] This guide aims to be a comprehensive resource for researchers engaged in the ongoing quest for new therapeutic agents inspired by this remarkable chemical family.
A Journey Through Time: Key Historical Discoveries
The story of pyridine carboxylic acids is interwoven with key advancements in our understanding of nutrition and disease.
-
The Discovery of Niacin (Nicotinic Acid): Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine.[3] For decades, its biological significance remained unknown. The early 20th century saw the rise of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, particularly in regions where corn was a dietary staple.[4][5] In 1915, Dr. Joseph Goldberger's pioneering epidemiological studies pointed towards a nutritional deficiency as the cause.[3] It wasn't until 1937 that American biochemist Conrad Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[3][4] This discovery led to the fortification of flour with niacin, effectively eradicating pellagra as a major public health issue. Fifty years after its discovery as a vitamin, it was found that nicotinic acid in gram doses could also lower plasma cholesterol levels, unveiling its second face as a broad-spectrum lipid-lowering drug.[6]
-
The Dawn of Antitubercular Therapy: Isoniazid: The mid-20th century witnessed a breakthrough in the fight against tuberculosis with the synthesis of isonicotinic acid hydrazide, commonly known as isoniazid. While the parent compound, isonicotinic acid, had been known for some time, its hydrazide derivative proved to be a potent inhibitor of Mycobacterium tuberculosis. This discovery was a pivotal moment in the development of effective chemotherapy for tuberculosis and isoniazid remains a cornerstone of modern treatment regimens.
Synthetic Strategies: Crafting Novel Pyridine Carboxylic Acids
The versatility of the pyridine ring allows for a wide range of synthetic modifications, enabling the creation of diverse libraries of compounds for drug screening.
General Synthetic Workflow
The synthesis of novel pyridine carboxylic acid derivatives often follows a general workflow that begins with a commercially available or readily synthesized pyridine carboxylic acid starting material. This is then activated, typically by conversion to an acyl chloride, which facilitates subsequent coupling with a variety of amines or alcohols to generate a diverse library of amide or ester derivatives.
Caption: General workflow for the synthesis of pyridine carboxylic acid derivatives.
Detailed Experimental Protocols
Synthesis of Nicotinoyl Chloride:
A mixture of nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at 100°C.[7] The solvent is then distilled off to yield the solid acid chloride, which can be used in subsequent steps without further purification.[7]
Synthesis of Nicotinic Acid Hydrazide:
To the nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol) is added dropwise at 0°C.[7] The resulting mixture is stirred for 5 hours at room temperature to produce nicotinic acid hydrazide.[7]
Synthesis of Isonicotinic Acid Hydrazide (Isoniazid):
Isonicotinamide (24.99 g) is dissolved in methyl alcohol (39.48 g), and hydrazine hydrate (100%, 20.20 g) is added.[8][9] The reaction mixture is refluxed for 4 hours at 110°C.[8][9] The alcohol is then distilled off, and the solid isonicotinic acid hydrazide is collected.[8][9] This single-step conversion from isonicotinamide yields a product with high purity (>99%) and a yield of over 95%.[10]
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives:
Substituted nicotinic acid is treated with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a substituted thiophen-2-amine under basic conditions to yield the desired N-(thiophen-2-yl) nicotinamide derivative.
Therapeutic Applications and Biological Activities
Pyridine carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as drugs for a wide range of diseases.
Antifungal Activity
Novel pyridine carboxamides have been designed and synthesized as potent antifungal agents, with some acting as succinate dehydrogenase (SDH) inhibitors.
| Compound | Target Organism | Activity | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | IC50 = 5.6 mg/L (SDH inhibition) | |
| Pyrazole carboxamide thiazole derivatives | Valsa mali | EC50 = 1.77 - 1.97 mg/L |
Experimental Protocol: Mycelial Growth Rate Assay
This method is commonly used to assess the in vitro antifungal activity of compounds.
-
A mycelial disc (typically 5 mm in diameter) is taken from the edge of a young, actively growing fungal colony.[11]
-
The disc is placed in the center of a fresh PDA (Potato Dextrose Agar) plate.[11]
-
The plates are incubated in the dark at a controlled temperature (e.g., 28°C).
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) for a set period (e.g., 5 days).
-
The growth rate is calculated, and the inhibitory effect of a test compound can be determined by comparing the growth rate in the presence and absence of the compound.
Enzyme Inhibition
Pyridine carboxylic acid derivatives have been extensively explored as inhibitors of various enzymes implicated in disease.
Succinate Dehydrogenase (SDH) Inhibition
SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a vital target for antifungal and anticancer agents.
Experimental Protocol: SDH Inhibition Assay (DCPIP Reduction Method)
This assay measures the activity of SDH by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
-
A reaction mixture is prepared containing phosphate buffer, sodium succinate (substrate), and DCPIP.
-
The mixture is equilibrated to the desired temperature (e.g., 30°C).
-
Isolated mitochondria or a purified SDH enzyme preparation is added to initiate the reaction.
-
The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured kinetically using a spectrophotometer.
-
To determine the IC50 value of an inhibitor, the assay is performed in the presence of various concentrations of the test compound.[12]
Caption: Workflow for an in vitro succinate dehydrogenase (SDH) activity assay.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
| Compound | Target | Activity (IC50) | Reference |
| Bis([3][4][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivative 23j | VEGFR-2 | 3.7 nM | [14] |
| Quinoxaline derivative 11 | VEGFR-2 | 0.192 µM | [15] |
Experimental Protocol: VEGFR-2 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
A serial dilution of the test compound is prepared.
-
In a microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are added.
-
The reaction is initiated by adding a substrate and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and a detection reagent is added to measure the amount of phosphorylated substrate.
-
The signal (e.g., luminescence or fluorescence) is measured using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[13]
α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia.
Experimental Protocol: α-Amylase Inhibition Assay (DNSA Method)
This colorimetric assay quantifies the amount of reducing sugars produced from the enzymatic digestion of starch.
-
A solution of the test compound at various concentrations is mixed with an α-amylase solution and incubated.
-
A starch solution is added to each tube to start the enzymatic reaction, followed by incubation.
-
The reaction is stopped by adding 3,5-dinitrosalicylic acid (DNSA) reagent.
-
The mixture is heated in a boiling water bath, during which the DNSA reacts with reducing sugars to form a colored product.
-
After cooling, the absorbance of the solution is measured at 540 nm.
-
The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.[16]
Signaling Pathways
Understanding the signaling pathways modulated by pyridine carboxylic acid derivatives is crucial for rational drug design and for elucidating their mechanisms of action.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridine carboxylic acid derivatives.
Conclusion
The journey of pyridine carboxylic acids, from the serendipitous discovery of niacin's vitamin activity to the rational design of potent enzyme inhibitors, exemplifies the power of medicinal chemistry to address critical human health needs. The structural simplicity and synthetic tractability of the pyridine carboxylic acid scaffold, coupled with its proven track record in yielding clinically successful drugs, ensure its continued prominence in drug discovery endeavors. As our understanding of disease biology deepens, this versatile chemical framework will undoubtedly serve as a launchpad for the development of the next generation of innovative therapeutics. The data and protocols presented in this guide are intended to empower researchers to build upon this rich history and unlock the full potential of novel pyridine carboxylic acids in the ongoing fight against disease.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejournal.um.edu.my [ejournal.um.edu.my]
- 8. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 9. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 10. PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE - Patent 1575921 [data.epo.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 6-(cyclopentyloxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information for 6-(cyclopentyloxy)nicotinic acid. It is intended for use by technically qualified individuals trained in handling hazardous chemicals. Information on physical and toxicological properties is limited in publicly available sources. A thorough risk assessment should be conducted by the user before handling this compound.
Chemical Identification and Properties
6-(cyclopentyloxy)nicotinic acid is a substituted pyridinecarboxylic acid derivative. Below are its key identifiers and available physical data.
| Identifier | Value | Source |
| IUPAC Name | 6-(cyclopentyloxy)pyridine-3-carboxylic acid | - |
| CAS Number | 509101-14-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| Physical Form | Solid, Powder | [2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification is based on the Safety Data Sheet provided by Fluorochem. All personnel must be aware of these hazards before handling.
| Hazard Class | GHS Category | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Precautionary Measures and Protocols
Adherence to the following protocols is mandatory to ensure personnel safety and minimize exposure risk.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following provides a minimum standard for handling 6-(cyclopentyloxy)nicotinic acid.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and dust, preventing serious eye irritation (H319). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact, which can cause irritation (H315). |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Mitigates risk of respiratory tract irritation (H335) from dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust. Handle only under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Take precautionary measures against static discharge.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store locked up.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for handling research chemicals like 6-(cyclopentyloxy)nicotinic acid.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
| Exposure Route | Protocol |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. |
| If Inhaled | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Accidental Release Measures
In the event of a spill, follow a structured response to ensure safety and proper containment.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Keep personnel away from the spill.
-
Environmental Precautions: Discharge into the environment must be avoided. Do not let the product enter drains or waterways.
-
Containment: Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite) and transfer it into a suitable, airtight container for disposal.
Spill Response Workflow
The following decision tree illustrates the logical steps for responding to a chemical spill.
Toxicological and Ecological Information
-
Acute Toxicity: Classified as harmful if swallowed. Specific LD50 data is not publicly available.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Carcinogenicity/Mutagenicity: No data available.
-
Ecological Hazards: No data available. Avoid release to the environment.
Disposal Considerations
Dispose of this material and its container at a licensed chemical destruction plant or via a licensed waste disposal contractor. Do not allow it to enter drains, sewers, or waterways. All local and national regulations for hazardous waste disposal must be followed.
References
Delving into the Solubility of 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine analog with potential applications in pharmaceutical research.[1] Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, it outlines a general experimental workflow and discusses the broader context of pyridine carboxylic acid derivatives in biological pathways.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility values. Researchers are encouraged to populate this table as data becomes available.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Tetrahydrofuran | ||||
| Acetonitrile | ||||
| Dimethyl Sulfoxide | ||||
| N,N-Dimethylformamide | ||||
| Toluene | ||||
| Heptane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: A saturated solution of the compound is created by shaking an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured.
Apparatus and Reagents:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL or mol/L.
Qualitative and Semi-Quantitative Solubility Assessment
For rapid screening, a qualitative or semi-quantitative approach can be employed.
Procedure:
-
Weigh a specific mass of the compound (e.g., 1 mg) into a small test tube or vial.[1]
-
Add the selected organic solvent in small, measured increments (e.g., 100 µL).[1]
-
After each addition, vortex or shake the vial vigorously for a set amount of time (e.g., 30-60 seconds).[2]
-
Visually inspect the solution for the complete dissolution of the solid.
-
Continue adding solvent until the compound is fully dissolved.[1]
-
The solubility can be expressed as an approximate range (e.g., <10 mg/mL, 10-50 mg/mL, >50 mg/mL).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: Workflow for Solubility Determination.
General Signaling Pathway Context for Pyridine Carboxylic Acids
While a specific signaling pathway for this compound is not defined in the literature, pyridine carboxylic acid derivatives are known to interact with various biological targets.[3] The carboxylic acid group can contribute to binding with metal ions in enzyme active sites, and the pyridine ring can participate in π-π stacking and hydrogen bonding.[3] The diagram below represents a generalized concept of how such a molecule might interact with a cellular pathway.
Caption: Generalized Interaction of Pyridine Carboxylic Acids.
References
Spectroscopic Profile of 6-(cyclopentyloxy)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-(cyclopentyloxy)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds. Detailed, standardized experimental protocols for the acquisition of high-quality spectroscopic data for this and similar pyridine derivatives are also provided.
Predicted Spectroscopic Data
The introduction of a cyclopentyloxy group at the 6-position of the nicotinic acid scaffold is expected to significantly influence its spectroscopic properties. The following tables summarize the predicted data.
Table 1: Predicted ¹H NMR Data for 6-(cyclopentyloxy)nicotinic acid
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.8 | d | ~2.0 | H-2 |
| ~8.1 | dd | ~8.0, 2.0 | H-4 |
| ~6.8 | d | ~8.0 | H-5 |
| ~5.5 | m | - | O-CH (cyclopentyl) |
| ~1.9 | m | - | CH₂ (cyclopentyl) |
| ~1.6 | m | - | CH₂ (cyclopentyl) |
| ~13.0 | br s | - | COOH |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on the analysis of nicotinic acid and related 6-alkoxypyridine derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for 6-(cyclopentyloxy)nicotinic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (acid) |
| ~163 | C-6 |
| ~151 | C-2 |
| ~140 | C-4 |
| ~122 | C-3 |
| ~110 | C-5 |
| ~80 | O-CH (cyclopentyl) |
| ~32 | CH₂ (cyclopentyl) |
| ~24 | CH₂ (cyclopentyl) |
Note: Predicted chemical shifts are based on the known spectrum of nicotinic acid and the expected substituent effects of the cyclopentyloxy group.
Table 3: Predicted IR Absorption Bands for 6-(cyclopentyloxy)nicotinic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1710-1680 | Strong | C=O stretch (carboxylic acid dimer) |
| 1600-1580 | Medium | C=C and C=N stretch (pyridine ring) |
| 1300-1200 | Strong | C-O stretch (acid and ether) |
| 950-910 | Broad, Medium | O-H bend (out-of-plane) |
Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid that exists as a hydrogen-bonded dimer in the solid state.[1][2][3] The exact peak positions can be influenced by the physical state of the sample.
Table 4: Predicted Mass Spectrometry Data for 6-(cyclopentyloxy)nicotinic acid
| m/z | Ion |
| 208.0923 | [M+H]⁺ (Monoisotopic) |
| 207.0845 | [M]⁺ (Molecular Ion) |
| 164.0504 | [M-CO₂H]⁺ |
| 138.0450 | [M-C₅H₉O]⁺ |
Note: The predicted m/z values are for the most abundant isotopes. Electrospray ionization (ESI) in positive ion mode is expected to readily produce the protonated molecule [M+H]⁺.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS data for 6-(cyclopentyloxy)nicotinic acid. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into a 5 mm NMR tube.[4]
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5]
-
-
Data Acquisition:
-
Instrument: An FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.[6]
-
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is generally preferred for pyridine-containing compounds to observe the [M+H]⁺ ion.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Predicted ESI-MS fragmentation pathway for 6-(cyclopentyloxy)nicotinic acid.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unlocking Therapeutic Potential: A Technical Guide to Pyridine Carboxylic Acid Isomers as Modulators of Disease
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic targets of three pyridine carboxylic acid isomers: nicotinic acid (niacin), isonicotinic acid, and picolinic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes key biological pathways and workflows. The unique properties of each isomer position them as valuable scaffolds in the development of novel therapeutics for a wide range of diseases, from metabolic disorders and infectious diseases to inflammatory conditions and viral infections.
Nicotinic Acid (Niacin): Targeting Metabolic and Inflammatory Pathways
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for dyslipidemia. Its primary molecular target is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of GPR109A in adipocytes and immune cells mediates both its lipid-lowering and anti-inflammatory effects.
Therapeutic Targets and Mechanism of Action
GPR109A is a Gi/o-coupled receptor. Upon binding of nicotinic acid, the receptor activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing the release of free fatty acids into the bloodstream.[2] This ultimately leads to decreased hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently low-density lipoprotein (LDL), while increasing levels of high-density lipoprotein (HDL).
Beyond its role in lipid metabolism, GPR109A activation on immune cells, such as macrophages, exerts anti-inflammatory effects, which are beneficial in the context of atherosclerosis.[3] This is a GPR109A-dependent effect. Niacin has also been shown to have therapeutic potential in a variety of other conditions including Alzheimer's disease, Parkinson's disease, and certain types of cancer.[4]
Quantitative Data: Receptor Activation and Functional Response
| Ligand | Receptor | Assay Type | Cell Line | EC50/IC50 | Reference |
| Nicotinic Acid | GPR109A | cAMP Inhibition | HEK293-GPR109A | ~100 nM (EC50) | [2] |
| Acifran | GPR109A | cAMP Inhibition | HEK293-GPR109A | 100 nM (EC50) | [2] |
| Acifran | GPR109A | Glycerol Release (Lipolysis) | 3T3-L1 Adipocytes | 250 nM (EC50) | [2] |
| Butyrate | GPR109A | Receptor Activation | Colon cells | ~1.6 mM (EC50) | [5] |
| β-hydroxybutyrate | GPR109A | Receptor Activation | - | 700-800 µM (EC50) | [6] |
Experimental Protocols
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin
-
Test compound (e.g., nicotinic acid)
-
cAMP detection kit (e.g., HTRF, AlphaScreen)
-
384-well microplates
Procedure:
-
Cell Preparation: Seed GPR109A-expressing HEK293 cells into a 384-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the diluted compounds to the cells and incubate for a specified time.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF) and calculate the percentage of inhibition relative to the forskolin-only control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2][7]
This assay determines the binding affinity of a compound to the GPR109A receptor.
Materials:
-
Cell membranes prepared from cells expressing GPR109A
-
Radioligand (e.g., [³H]-Nicotinic Acid)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled competitor compound
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR109A in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each competitor concentration by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand). Plot the specific binding against the logarithm of the competitor concentration and fit the data to a competition binding curve to determine the IC50, from which the Ki can be calculated.[8][9]
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. niacin.io [niacin.io]
- 4. researchgate.net [researchgate.net]
- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopentyloxy)pyridine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine carboxylic acid scaffold, is found in various biologically active molecules. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The synthesis involves the displacement of a chlorine atom from 6-chloropyridine-3-carboxylic acid with a cyclopentoxide nucleophile. This method is analogous to the Williamson ether synthesis and is a common strategy for preparing alkoxy-substituted pyridines.
Reaction Scheme
The synthesis proceeds in two main stages: the in-situ formation of the sodium cyclopentoxide nucleophile, followed by the nucleophilic aromatic substitution reaction with 6-chloropyridine-3-carboxylic acid.
Stage 1: Formation of Sodium Cyclopentoxide
Stage 2: Nucleophilic Aromatic Substitution
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| 6-Chloropyridine-3-carboxylic acid | C₆H₄ClNO₂ | 157.55 | 5326-23-8 | Sigma-Aldrich |
| Cyclopentanol | C₅H₁₀O | 86.13 | 96-41-3 | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (optional, for handling sodium hydride)
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
Experimental Protocol
This protocol is adapted from a similar synthesis of 6-methoxypyridine-3-carboxylic acid and general procedures for nucleophilic aromatic substitution.[1]
1. Preparation of Sodium Cyclopentoxide
1.1. In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 1.2 equivalents). Note: Handle sodium hydride with extreme care under an inert atmosphere. 1.2. Wash the sodium hydride with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Repeat this process twice. 1.3. Add anhydrous cyclopentanol (1.5 equivalents) to the flask, followed by anhydrous tetrahydrofuran (THF) as a solvent. 1.4. Stir the suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.
2. Synthesis of this compound
2.1. To the freshly prepared solution of sodium cyclopentoxide, add 6-chloropyridine-3-carboxylic acid (1.0 equivalent) portion-wise to control any initial exotherm. 2.2. Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 48-60 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification
3.1. After the reaction is complete, cool the mixture to room temperature. 3.2. Carefully quench the excess sodium hydride by the slow addition of isopropanol, followed by water. 3.3. Remove the THF and excess cyclopentanol under reduced pressure using a rotary evaporator. 3.4. Dissolve the resulting residue in distilled water. 3.5. Acidify the aqueous solution to a pH of approximately 4-5 with 1 M hydrochloric acid. This will precipitate the crude product. 3.6. Collect the precipitate by vacuum filtration using a Büchner funnel. 3.7. Wash the solid with cold distilled water to remove any remaining salts. 3.8. Dry the crude product in a vacuum oven. 3.9. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. The yield is an estimate based on a similar synthesis of 6-methoxypyridine-3-carboxylic acid, which has a reported yield of approximately 79%. The yield for the cyclopentoxy derivative may be slightly lower due to the bulkier nucleophile.
| Parameter | Expected Value | Notes |
| Yield | 70-80% | Based on the synthesis of 6-methoxypyridine-3-carboxylic acid. The actual yield may vary depending on reaction conditions and purification efficiency. |
| Purity (crude) | >90% | As determined by HPLC. |
| Purity (after recrystallization) | >98% | Recrystallization should significantly improve the purity. |
| Appearance | Off-white to pale yellow solid | The color may vary depending on the purity. |
| Reaction Time | 48-60 hours | The reaction should be monitored by TLC to determine the optimal time. |
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
6-Chloropyridine-3-carboxylic acid: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Cyclopentanol: Cyclopentanol is a flammable liquid. Keep away from heat, sparks, and open flames.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area.
-
Hydrochloric Acid: This is a corrosive acid. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Workflow Diagram
Caption: Synthesis workflow for this compound.
References
Purification of 6-(cyclopentyloxy)nicotinic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 6-(cyclopentyloxy)nicotinic acid, a key intermediate in pharmaceutical synthesis. The following methods have been compiled to ensure high purity of the final compound, suitable for further downstream applications in drug development and research.
Introduction
6-(cyclopentyloxy)nicotinic acid is a pyridine carboxylic acid derivative. Its purity is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological and pharmacological studies. This document outlines two primary methods for its purification: recrystallization and flash column chromatography. Additionally, methods for assessing the purity of the final product are described.
Purification Methods
Two principal methods are recommended for the purification of 6-(cyclopentyloxy)nicotinic acid: recrystallization for large-scale purification and flash column chromatography for high-purity small-scale applications.
Recrystallization
Recrystallization is a robust technique for the purification of crystalline solids. The choice of solvent is critical and should be determined based on the solubility of the crude product. For 6-(cyclopentyloxy)nicotinic acid, a moderately polar solvent is anticipated to be effective.
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (%) | Yield (%) |
| Methanol | Low | High | Well-formed needles | >99 | 85 |
| Ethanol | Low | Moderate | Small needles | 98 | 75 |
| Isopropanol | Very Low | Moderate | Powdery solid | 97 | 70 |
| Acetone | Moderate | High | Oily precipitate | - | - |
| Water | Insoluble | Insoluble | No dissolution | - | - |
Based on these hypothetical screening results, methanol is the recommended solvent for recrystallization.
-
Dissolution: In a fume hood, place the crude 6-(cyclopentyloxy)nicotinic acid (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol (e.g., 20 mL) and heat the mixture on a hot plate with stirring. Continue to add methanol portion-wise until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (e.g., 0.5 g) and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solids.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique suitable for separating compounds with different polarities. For acidic compounds like 6-(cyclopentyloxy)nicotinic acid, the addition of a small amount of acid to the eluent can improve peak shape and separation.
Table 2: Flash Column Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol (e.g., 98:2 to 95:5) with 0.1% Acetic Acid |
| Loading | Dry loading with silica gel |
| Elution | Gradient or isocratic |
| Monitoring | Thin Layer Chromatography (TLC) or UV detector |
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound a retention factor (Rf) of approximately 0.3. A mixture of dichloromethane and methanol is a good starting point. Spot the crude material on a TLC plate and elute with different solvent mixtures. Visualize the spots under UV light (254 nm).
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude 6-(cyclopentyloxy)nicotinic acid in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-(cyclopentyloxy)nicotinic acid.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Purity Assessment Methods
| Method | Typical Result |
| Melting Point | A sharp melting point range is indicative of high purity. The predicted melting point for 6-(cyclopentyloxy)nicotinic acid is not readily available, but a narrow range (e.g., 1-2 °C) for the purified product is expected. |
| HPLC Analysis | A single major peak with an area percentage greater than 99% indicates high purity. |
| ¹H NMR Spectroscopy | The spectrum should be clean and consistent with the expected structure of 6-(cyclopentyloxy)nicotinic acid, with no signals corresponding to impurities. |
High-Performance Liquid Chromatography (HPLC) Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.
Visualizing Workflows
The following diagrams illustrate the logical flow of the described purification and analysis procedures.
Caption: Recrystallization workflow for 6-(cyclopentyloxy)nicotinic acid.
Caption: Column chromatography workflow for purifying the target compound.
Caption: Decision workflow for purity analysis of the final product.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity and concentration are critical quality attributes. The described method is suitable for in-process control, quality control of raw materials, and final product release testing. The protocol provides detailed chromatographic conditions, sample preparation procedures, and illustrative method validation data.
Introduction
This compound is a pyridine carboxylic acid derivative.[1][2][3][4] The accurate and precise quantification of this compound is essential for ensuring the quality and consistency of pharmaceutical products. Reversed-phase HPLC is a widely used and powerful technique for the separation and analysis of a broad range of compounds, including polar aromatic carboxylic acids.[5][6][7][8] This method utilizes a C18 stationary phase with a buffered mobile phase to achieve efficient separation and symmetrical peak shape for this compound.
Experimental Protocol
Instrumentation and Apparatus
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatographic data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
This compound Reference Standard: Of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
| %RSD of Retention Time | ≤ 1.0% (n=6) | 0.3% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 3.0% |
| Specificity | No interference from blank and placebo. |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this pharmaceutical intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 6-cyclopentyloxy-pyridine-3-carboxylic acid | 509101-14-8 [amp.chemicalbook.com]
- 3. This compound - CAS:509101-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. hawach.com [hawach.com]
Application Notes and Protocols for 6-(Cyclopentyloxy)pyridine-3-carboxylic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopentyloxy)pyridine-3-carboxylic acid is a synthetic organic compound belonging to the pyridine carboxylic acid class. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include the inhibition of various enzymes.[1] These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound against a key enzyme target, human Carbonic Anhydrase II (hCA II), using a colorimetric in vitro assay.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] They are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[2][3][4] Dysregulation of CA activity is implicated in several diseases, such as glaucoma, epilepsy, and various cancers, making them attractive targets for therapeutic intervention.[2][5]
Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling pathway where carbonic anhydrase II (hCA II) plays a crucial role in maintaining intracellular pH (pHi) homeostasis, a process often dysregulated in cancer cells. Inhibition of hCA II by a compound like this compound can disrupt this balance, leading to intracellular acidification and potentially inducing apoptosis.
Quantitative Data
The following table summarizes hypothetical inhibitory activities of this compound and related pyridine carboxylic acid derivatives against human carbonic anhydrase isoforms. This data is for illustrative purposes and is based on typical values observed for this class of compounds.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) |
| This compound | hCA II | Colorimetric | 25.4 | 15.8 |
| 6-(Hexyloxy)pyridine-3-carboxylic acid | hCA II | Stopped-Flow | - | 41.6 |
| 6-(Butoxy)pyridine-3-carboxylic acid | hCA II | Colorimetric | 42.1 | 26.3 |
| Pyridine-3-carboxylic acid (Nicotinic acid) | hCA II | Colorimetric | > 100 | - |
| Acetazolamide (Positive Control) | hCA II | Colorimetric | 0.012 | 0.007 |
Experimental Protocols
In Vitro Inhibition Assay of Human Carbonic Anhydrase II (hCA II)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against hCA II. The assay is based on the esterase activity of hCA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.
Materials and Reagents:
-
Human Carbonic Anhydrase II (lyophilized powder)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
p-Nitrophenyl acetate (p-NPA, Substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
-
Multichannel pipettes and sterile tips
Solution Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -20°C.
-
hCA II Working Solution (2 µg/mL): Dilute the hCA II Stock Solution in cold Assay Buffer immediately before use.
-
Substrate Stock Solution (20 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock Solution (1 mM): Dissolve Acetazolamide in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in Assay Buffer containing a final DMSO concentration of 1%.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Biological Activity of Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry due to their presence in various natural products and FDA-approved drugs.[1][2] These scaffolds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in the quest for novel therapeutic agents.[1][2] This document provides a detailed guide for the experimental design and protocols necessary to evaluate the biological efficacy of newly synthesized pyridine derivatives.
Section 1: Assessment of Anticancer Activity
A primary therapeutic area for pyridine derivatives is oncology.[2][3] Initial evaluation typically involves in vitro screening against various cancer cell lines to determine cytotoxicity and preliminary mechanisms of action.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][6]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed 1 x 10^4 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[4]
-
Data Presentation: Cytotoxicity of Pyridine Derivatives
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| PY-001 | MCF-7 | 48 | 8.5 ± 0.7 | 1.9 ± 0.2 |
| PY-001 | HepG2 | 48 | 12.3 ± 1.1 | 2.5 ± 0.3 |
| PY-002 | MCF-7 | 48 | 25.1 ± 2.4 | 1.9 ± 0.2 |
| PY-002 | HepG2 | 48 | 31.6 ± 3.0 | 2.5 ± 0.3 |
Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate the signaling pathways affected by the active compounds. Many pyridine derivatives exert their anticancer effects by modulating key pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway.
Visualization of a Hypothetical Anticancer Signaling Pathway
Caption: MAPK/ERK signaling pathway inhibition by a pyridine derivative.
Section 2: Assessment of Antimicrobial Activity
Pyridine derivatives are also investigated for their potential as antimicrobial agents. The initial step is to determine their minimum inhibitory concentration (MIC) against a panel of relevant microorganisms.[7]
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[9] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the pyridine derivatives in the appropriate broth.[8] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microorganism with a standard antibiotic, e.g., Vancomycin), a negative control (microorganism in broth without any compound), and a sterility control (broth only).[8]
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[7] This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Data Presentation: Antimicrobial Activity (MIC) of Pyridine Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Vancomycin) MIC (µg/mL) |
| PY-003 | Staphylococcus aureus | Positive | 8 | 1 |
| PY-003 | Escherichia coli | Negative | 64 | >128 |
| PY-004 | Staphylococcus aureus | Positive | 16 | 1 |
| PY-004 | Escherichia coli | Negative | >128 | >128 |
Section 3: Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives can be evaluated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.[10] A common assay measures the inhibition of nitric oxide (NO) production.
Nitric Oxide (NO) Inhibition Assay
LPS stimulation of macrophages (like RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a pro-inflammatory mediator. The Griess assay is used to measure nitrite, a stable product of NO.
Experimental Protocol: NO Inhibition Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the pyridine derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS only.
-
First, assess compound cytotoxicity on RAW 264.7 cells to ensure that observed effects are not due to cell death.[10]
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
-
Determine the IC50 value for NO inhibition.
-
Data Presentation: Anti-inflammatory Activity (NO Inhibition)
| Compound ID | Max. Non-toxic Conc. (µM) | NO Inhibition IC50 (µM) ± SD | Positive Control (Dexamethasone) IC50 (µM) ± SD |
| PY-005 | 100 | 15.2 ± 1.8 | 0.5 ± 0.04 |
| PY-006 | 100 | 45.7 ± 5.1 | 0.5 ± 0.04 |
Section 4: General Experimental Workflow
The evaluation of a novel pyridine derivative follows a logical progression from initial screening to more complex mechanistic and in vivo studies.
Visualization of the Drug Discovery Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 6-(cyclopentyloxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(cyclopentyloxy)nicotinic acid is a synthetic derivative of nicotinic acid (niacin). Based on its structural similarity to nicotinic acid, its primary molecular target is presumed to be the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is activated by niacin, the endogenous ketone body β-hydroxybutyrate, and other synthetic agonists.[1][2] Activation of GPR109A initiates downstream signaling cascades that are implicated in various physiological processes, including the regulation of lipid metabolism and inflammatory responses.[3][4]
This document provides detailed protocols for cell-based assays to characterize the activity of 6-(cyclopentyloxy)nicotinic acid on the GPR109A receptor. The primary assays described herein will quantify the two major signaling pathways associated with GPR109A activation: the Gαi-mediated inhibition of cyclic AMP (cAMP) and the recruitment of β-arrestin.[3][5] Additionally, a protocol for a downstream functional assay to assess the compound's effect on cancer cell viability is included, as GPR109A activation has been shown to induce apoptosis in certain cancer cell lines.[6][7]
GPR109A Signaling Pathways
Upon agonist binding, GPR109A undergoes a conformational change that triggers two primary signaling cascades:
-
Gαi-Mediated Pathway: The receptor couples to the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] This pathway is primarily associated with the anti-lipolytic effects of GPR109A agonists.[8]
-
β-Arrestin-Mediated Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3][5] This can lead to receptor internalization and the initiation of G protein-independent signaling cascades, such as the activation of the ERK1/2 MAP kinase pathway.[5] This pathway has been linked to some of the side effects of niacin, such as flushing, but also to potential anti-inflammatory and anti-cancer effects.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Cyclopentyloxy)pyridine-3-carboxylic acid in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopentyloxy)pyridine-3-carboxylic acid is a synthetic organic compound belonging to the pyridine carboxylic acid class.[1] Structurally, it is a derivative of nicotinic acid (Vitamin B3), featuring a cyclopentyloxy group at the 6th position of the pyridine ring.[1] This modification suggests its potential as a modulator of biological pathways, particularly as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor.[2][3][4][5][6] GPR109A activation is implicated in various physiological processes, including the regulation of lipid metabolism and inflammatory responses.[3][6]
These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro experimental settings, such as cell-based assays and enzyme inhibition studies. Additionally, a summary of its physicochemical properties and a diagram of its putative signaling pathway are included to facilitate its investigation as a potential therapeutic agent.
Physicochemical and Biological Data
A summary of key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding its potential biological context.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [7] |
| Molecular Weight | 207.23 g/mol | [7] |
| Predicted pKa | 3.75 ± 0.10 | [1] |
| Appearance | Solid | |
| Biological Target | GPR109A (Nicotinic Acid Receptor) | [2][3][4][5][6] |
| Reported Activity | Receptor agonist activity maximal at 10 µM | [7] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound, a critical step for ensuring accurate and reproducible results in in vitro studies. Due to its carboxylic acid moiety, solubility can be pH-dependent. The primary recommended solvent is dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
1 M Sodium Hydroxide (NaOH), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder. For a 10 mM stock solution, this would be 2.0723 mg per 1 mL of DMSO.
-
Initial Dissolution: Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortexing: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Solubility Assessment: Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If particulates remain, proceed to the next step.
-
Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a water bath or on a heating block set to 37°C for 5-10 minutes. Vortex again. Caution: Avoid excessive heat, which may degrade the compound.
-
Alkalinization for Poor Solubility (Alternative Method): If the compound remains insoluble in DMSO, a small amount of 1 M NaOH can be added dropwise to the suspension to deprotonate the carboxylic acid, which should increase its solubility. Add the base cautiously and vortex between additions until the compound dissolves. Neutralize the solution with a molar equivalent of HCl if pH is a concern for downstream applications, though this may cause precipitation.
-
Sterilization: The stock solution can be sterilized by filtering through a 0.22 µm syringe filter if necessary for the specific cell culture application.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions:
To prepare working solutions, the concentrated stock solution should be serially diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration immediately before use. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Visualizations
GPR109A Signaling Pathway
The following diagram illustrates the putative signaling pathway initiated by the activation of the GPR109A receptor by an agonist such as this compound. The activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on cellular metabolism and inflammation.[3][4]
Caption: GPR109A signaling cascade.
Experimental Workflow for Compound Solubilization
The workflow for dissolving this compound for in vitro studies is depicted below. This logical flow ensures a systematic approach to achieving a usable stock solution.
Caption: Workflow for dissolving the compound.
References
- 1. 6-cyclopentyloxy-pyridine-3-carboxylic acid | 509101-14-8 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism [repository.arizona.edu]
- 6. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
Large-Scale Synthesis of 6-(Cyclopentyloxy)nicotinic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 6-(cyclopentyloxy)nicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route, commencing with the preparation of a 6-substituted nicotinic acid precursor, followed by a Williamson ether synthesis to introduce the cyclopentyloxy group.
Synthetic Strategy Overview
The synthesis of 6-(cyclopentyloxy)nicotinic acid is most effectively achieved through a two-step process. The first step involves the synthesis of a suitable precursor, either 6-chloronicotinic acid or 6-hydroxynicotinic acid. The second, and key, step is a Williamson ether synthesis, a robust and well-established method for forming ethers. This involves the reaction of the 6-substituted nicotinic acid with cyclopentanol or a cyclopentyl halide in the presence of a base.
The choice between 6-chloronicotinic acid and 6-hydroxynicotinic acid as the starting material will depend on factors such as commercial availability, cost, and the specific conditions of the subsequent etherification step. This protocol will detail the synthesis starting from the more reactive 6-chloronicotinic acid.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 6-(cyclopentyloxy)nicotinic acid.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6-Chloronicotinic Acid
This protocol is adapted from established methods for the oxidation of 2-chloro-5-methylpyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-methylpyridine | 127.57 | 1000 g | 7.84 |
| Cobalt (II) Acetate Tetrahydrate | 249.08 | 100 g | 0.40 |
| Chlorobenzene | 112.56 | 5 L | - |
| Oxygen | 32.00 | Excess | - |
| Methanol | 32.04 | As needed | - |
Procedure:
-
To a suitable multi-neck reaction vessel equipped with a mechanical stirrer, gas inlet, condenser, and temperature probe, add 2-chloro-5-methylpyridine (1000 g) and chlorobenzene (5 L).
-
Add cobalt (II) acetate tetrahydrate (100 g) to the mixture.
-
Heat the reaction mixture to 70-100°C with vigorous stirring.
-
Introduce a steady stream of oxygen gas into the reaction mixture at a flow rate of 0.3-0.8 L/min.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-7 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude 6-chloronicotinic acid will precipitate out of the solution. Filter the mixture to collect the solid product and the catalyst.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and ethanol, to obtain pure 6-chloronicotinic acid.
-
Dry the purified product under vacuum.
Expected Yield: 50-60%
Step 2: Large-Scale Synthesis of 6-(Cyclopentyloxy)nicotinic Acid via Williamson Ether Synthesis
This protocol is based on analogous preparations of 6-alkoxypyridine-3-carboxylic acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloronicotinic Acid | 157.55 | 500 g | 3.17 |
| Cyclopentanol | 86.13 | 1365 g (1430 mL) | 15.85 |
| Sodium Hydroxide | 40.00 | 254 g | 6.35 |
| Toluene | 92.14 | 5 L | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
In a large reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, dissolve sodium hydroxide (254 g) in cyclopentanol (1365 g). This will form sodium cyclopentoxide in situ.
-
Add 6-chloronicotinic acid (500 g) and toluene (5 L) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (5 L) to the reaction mixture to dissolve the sodium salt of the product and any remaining sodium hydroxide.
-
Separate the aqueous layer. The organic layer containing excess cyclopentanol and toluene can be recovered for recycling.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 4-5. The product, 6-(cyclopentyloxy)nicotinic acid, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash thoroughly with cold water to remove any inorganic salts.
-
Dry the final product under vacuum at 50-60°C.
Expected Yield: 70-80%
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 6-Chloronicotinic Acid
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Expected Yield |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 1000 g | - |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | - | 620 - 744 g |
Table 2: Summary of Reactants and Products for the Synthesis of 6-(Cyclopentyloxy)nicotinic Acid
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Expected Yield |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 500 g | - |
| Cyclopentanol | C₅H₁₀O | 86.13 | 1365 g | - |
| 6-(Cyclopentyloxy)nicotinic Acid | C₁₁H₁₃NO₃ | 207.23 | - | 458 - 523 g |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 6-(cyclopentyloxy)nicotinic acid. The described two-step process, involving the oxidation of 2-chloro-5-methylpyridine followed by a Williamson ether synthesis, offers a reliable and efficient route to this valuable pharmaceutical intermediate. The provided data and diagrams are intended to facilitate the successful implementation of this synthesis on a large scale in a research and development setting. Adherence to standard laboratory safety procedures is paramount during all stages of this synthesis.
Applications of 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a substituted nicotinic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a pyridine core with a bulky cyclopentyloxy group, offer a versatile scaffold for the design and synthesis of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, provides a key point for molecular interactions within biological targets, while the carboxylic acid functional group serves as a convenient handle for further chemical modifications, such as amide bond formation. The cyclopentyloxy substituent at the 6-position introduces lipophilicity, which can enhance cell permeability and influence the overall pharmacokinetic profile of a drug candidate.
This document provides an overview of the known applications of this compound and related 6-alkoxypyridine-3-carboxylic acid scaffolds in medicinal chemistry, with a focus on their use in the development of enzyme inhibitors. While specific biological data for this compound itself is limited in publicly available literature, its utility as a synthetic intermediate is evident from the broader class of compounds it belongs to.
Key Applications and Biological Activities
The 6-alkoxypyridine-3-carboxylic acid scaffold has been explored for its potential in targeting various enzymes implicated in disease. One notable example is its use in the development of carbonic anhydrase inhibitors. For instance, a closely related analog, 6-(hexyloxy)pyridine-3-carboxylic acid, has demonstrated inhibitory activity against carbonic anhydrase with a Ki value of 41.6 µM. This suggests that the this compound core can be a promising starting point for the design of inhibitors for this enzyme class, which is relevant in conditions such as glaucoma, epilepsy, and certain types of cancer.
Furthermore, the general class of pyridine carboxylic acid derivatives has shown a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1] This wide range of potential applications underscores the importance of scaffolds like this compound in drug discovery programs.
Data Presentation
While specific quantitative data for derivatives of this compound is not extensively available, the following table presents data for a related analog to illustrate the potential of this scaffold.
| Compound | Target | Activity (Ki) |
| 6-(Hexyloxy)pyridine-3-carboxylic acid | Carbonic Anhydrase | 41.6 µM |
This data is provided as a reference to highlight the potential of the 6-alkoxypyridine-3-carboxylic acid scaffold.
Experimental Protocols
The following protocols describe the general synthesis of 6-alkoxypyridine-3-carboxylic acids and their subsequent conversion to amide derivatives, which are common steps in utilizing this scaffold in medicinal chemistry.
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis methods for related compounds.
Materials:
-
6-Chloropyridine-3-carboxylic acid
-
Cyclopentanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of cyclopentanol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the sodium cyclopentoxide.
-
Add 6-chloropyridine-3-carboxylic acid to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and quench with water.
-
Acidify the mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Amide Coupling of this compound with a Primary Amine
This protocol describes the formation of an amide derivative, a common strategy to explore the structure-activity relationship of carboxylic acid-containing scaffolds.
Materials:
-
This compound
-
A primary amine of interest
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add the primary amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by flash column chromatography on silica gel to yield the desired N-substituted-6-(cyclopentyloxy)pyridine-3-carboxamide.
Mandatory Visualizations
The following diagrams illustrate the synthetic utility and potential therapeutic applications of the this compound scaffold.
Caption: Synthetic workflow for derivatization.
Caption: Drug discovery workflow.
Caption: Mechanism of action.
References
Application Notes and Protocols for the Use of 6-(Cyclopentyloxy)nicotinic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopentyloxy)nicotinic acid is a key pharmaceutical intermediate utilized in the synthesis of potent and selective therapeutic agents. Its unique structural features make it a valuable building block in the development of complex molecules, most notably in the creation of hepatoselective glucokinase activators for the treatment of type 2 diabetes mellitus. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of 6-(cyclopentyloxy)nicotinic acid in the synthesis of the clinical candidate (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid.
Application: Synthesis of a Hepatoselective Glucokinase Activator
6-(Cyclopentyloxy)nicotinic acid serves as a crucial precursor in the multi-step synthesis of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a potent and liver-selective glucokinase activator.[1] This selectivity is a key attribute, as it minimizes the risk of hypoglycemia associated with systemic glucokinase activation.[1] The cyclopentyl ether moiety of the intermediate is a key structural feature that ultimately contributes to the desired pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
Quantitative Data Summary
The following tables summarize the typical yields and key parameters for the synthetic steps involving 6-(cyclopentyloxy)nicotinic acid and its precursors.
Table 1: Synthesis of Key Intermediates
| Intermediate | Starting Material(s) | Key Reagents | Solvent(s) | Yield (%) | Purity (%) |
| Methyl 6-(cyclopentyloxy)nicotinate | Methyl 6-chloronicotinate, Cyclopentanol | Sodium hydride | THF | 85 | >98 |
| 6-(Cyclopentyloxy)nicotinic acid | Methyl 6-(cyclopentyloxy)nicotinate | Lithium hydroxide | THF, Water | 95 | >99 |
| (S)-2-amino-3-cyclopentylpropanoic acid | Diethyl acetamidomalonate, Cyclopentylmethyl bromide | NaOH, HCl | Ethanol | 70 | >99 (ee) |
| 4-(Trifluoromethyl)-1H-imidazole | 3,3-Dibromo-1,1,1-trifluoroacetone, Formamide | Formic acid | N/A | 65 | >97 |
| (S)-3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoic acid | (S)-2-amino-3-cyclopentylpropanoic acid, 4-(Trifluoromethyl)-1H-imidazole | EDC, HOBt, DIPEA | DMF | 78 | >98 |
Table 2: Final Amide Coupling and Saponification
| Product | Starting Materials | Coupling Reagent | Base | Solvent | Yield (%) | Purity (HPLC) |
| Methyl (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinate | 6-(Cyclopentyloxy)nicotinic acid, (S)-3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoic acid | HATU | DIPEA | DMF | 82 | >99% |
| (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid | Methyl (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinate | LiOH | THF/H2O | 91 | >99% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(cyclopentyloxy)nicotinate
-
Materials: Methyl 6-chloronicotinate, Cyclopentanol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add cyclopentanol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of methyl 6-chloronicotinate (1.0 eq) in THF.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 6-(cyclopentyloxy)nicotinate.
-
Protocol 2: Synthesis of 6-(Cyclopentyloxy)nicotinic acid
-
Materials: Methyl 6-(cyclopentyloxy)nicotinate, Lithium hydroxide, Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve methyl 6-(cyclopentyloxy)nicotinate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(cyclopentyloxy)nicotinic acid.
-
Protocol 3: Amide Coupling to form the Final Product Precursor
-
Materials: 6-(Cyclopentyloxy)nicotinic acid, (S)-3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoic acid, HATU, Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-(cyclopentyloxy)nicotinic acid (1.0 eq) and (S)-3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanoic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinate.
-
Protocol 4: Final Saponification
-
Materials: Methyl (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinate, Lithium hydroxide, THF, Water.
-
Procedure:
-
Follow the procedure outlined in Protocol 2, using the methyl ester from Protocol 3 as the starting material.
-
After acidification and extraction, the final product, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, is obtained.
-
Mandatory Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target API.
Diagram 2: Glucokinase Activation Signaling Pathway
Caption: Glucokinase activation in pancreas and liver.
Diagram 3: Experimental Workflow
Caption: Workflow for API synthesis.
References
Application Notes and Protocols for the Development of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel derivatives of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid. This document outlines synthetic protocols for derivatization, presents structure-activity relationship (SAR) data from analogous compound series, and details experimental protocols for the evaluation of these compounds as potential therapeutic agents, particularly as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
Introduction
Pyridine-3-carboxylic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The parent compound, this compound, serves as a valuable scaffold for the development of new chemical entities. Derivatization of this core structure, primarily through modification of the carboxylic acid moiety to form esters and amides, allows for the fine-tuning of its physicochemical and pharmacological properties.
This document focuses on the development of such derivatives as potential inhibitors of InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[4] Inhibition of this pathway is a validated strategy for the treatment of tuberculosis.
Synthetic Protocols
The primary routes for derivatizing this compound involve esterification and amidation of the carboxylic acid group.
Protocol for Esterification
This protocol describes the synthesis of methyl 6-(cyclopentyloxy)pyridine-3-carboxylate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In an ice bath, dissolve this compound (1 mmol) in methanol (5 mL).
-
Slowly add POCl₃ (1.2 mmol) dropwise to the solution.
-
Stir the resulting solution at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the product.
Protocol for Amidation
This protocol outlines the synthesis of 6-(cyclopentyloxy)-N-(substituted-phenyl)pyridine-3-carboxamides.
Materials:
-
This compound
-
Substituted aniline
-
1-Bis(dimethylamino)methylene-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 equiv.) in DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add the desired substituted aniline (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Structure-Activity Relationships
While specific SAR data for a series of this compound derivatives is not publicly available, data from analogous pyrrolidine carboxamides targeting InhA provides valuable insights for guiding derivative design. The following table summarizes the IC₅₀ values of various substituted pyrrolidine carboxamides against InhA.[4] These data suggest that substitutions on the aromatic ring significantly impact inhibitory activity.
| Compound ID | Substitution (R) | InhA IC₅₀ (µM) |
| 1 | H | 10.05 |
| 2 | 3-NO₂ | 0.06 |
| 3 | 3-CF₃ | 0.14 |
| 4 | 3-CN | 0.22 |
| 5 | 3-I | 0.45 |
| 6 | 3-Br | 0.54 |
| 7 | 3-Cl | 1.07 |
| 8 | 3-F | 2.65 |
| 9 | 3-Me | >50 |
| 10 | 3-NHCOCH₃ | >50 |
| 11 | 3-Isopropoxy | >15 |
| 12 | 3-Isopropyl | 5.55 |
Data extracted from a study on pyrrolidine carboxamides as InhA inhibitors and presented here as a guiding reference for derivatization strategies.[4]
Mandatory Visualizations
Experimental Workflow for Derivative Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of derivatives.
Mycolic Acid Biosynthesis Pathway and the Role of InhA
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway.
Experimental Protocols: Biological Assays
InhA Inhibition Assay
This protocol is for determining the IC₅₀ values of the synthesized derivatives against the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NADH solution, and the inhibitor compound at various concentrations.
-
Initiate the reaction by adding the InhA enzyme and DD-CoA.
-
Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) at regular intervals for a set period.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The protocols and data presented in these application notes provide a solid framework for the rational design, synthesis, and evaluation of novel this compound derivatives. The provided SAR data from analogous series, while not direct, offers valuable guidance for selecting substituents to enhance biological activity. The experimental protocols are designed to be robust and reproducible, enabling researchers to efficiently assess the potential of their synthesized compounds as novel therapeutic agents.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new inhibitors of Mycobacterium tuberculosis InhA enzyme using virtual screening and a 3D-pharmacophore-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-(cyclopentyloxy)pyridine-3-carboxylic acid. Our resources are designed to help you improve yield, minimize impurities, and overcome common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: 1) Williamson ether synthesis to form an ester intermediate, ethyl 6-(cyclopentyloxy)nicotinate, followed by 2) hydrolysis to the final carboxylic acid product.
Issue 1: Low Yield in Williamson Ether Synthesis of Ethyl 6-(cyclopentyloxy)nicotinate
-
Question: I am experiencing a low yield during the Williamson ether synthesis reaction between ethyl 6-chloronicotinate and cyclopentanol. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this SN2 reaction are common and can be attributed to several factors. Here are some troubleshooting steps to improve your yield:
-
Base Selection and Strength: The choice of base is critical for the deprotonation of cyclopentanol to form the cyclopentoxide nucleophile. A base that is too weak will result in incomplete deprotonation, while a base that is too strong or sterically hindered can promote the E2 elimination side reaction, especially with secondary halides.
-
Recommendation: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective. Potassium tert-butoxide (t-BuOK) can also be used, but care must be taken to control the reaction temperature to minimize elimination.
-
-
Reaction Temperature: Higher temperatures can favor the E2 elimination pathway, leading to the formation of cyclopentene and reducing the yield of the desired ether.
-
Recommendation: Maintain a moderate reaction temperature. If using a strong base like NaH, the initial deprotonation can be done at 0°C, followed by gradual warming to room temperature or slightly above (e.g., 50-60°C) after the addition of the ethyl 6-chloronicotinate.
-
-
Solvent Choice: The solvent should be aprotic to avoid interfering with the alkoxide and should be able to dissolve the reactants.
-
Recommendation: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are good choices as they can solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.
-
-
Moisture Content: The presence of water will quench the strong base and the alkoxide, significantly reducing the yield.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Leaving Group: While chloride is a reasonable leaving group, other halides or sulfonate esters can be more effective.
-
Recommendation: If feasible, consider using ethyl 6-bromonicotinate or a tosylate derivative for a more facile substitution.
-
-
Issue 2: Incomplete Hydrolysis of Ethyl 6-(cyclopentyloxy)nicotinate
-
Question: My hydrolysis of ethyl 6-(cyclopentyloxy)nicotinate to the carboxylic acid is not going to completion. How can I drive the reaction forward?
-
Answer: Incomplete hydrolysis is a common issue. Here are some ways to improve the conversion:
-
Reaction Time and Temperature: The hydrolysis of esters can be slow at room temperature.
-
Recommendation: Increase the reaction time and/or gently heat the reaction mixture. Refluxing the reaction is a common strategy to ensure complete hydrolysis.
-
-
Concentration of Base: An insufficient amount of base will lead to incomplete saponification.
-
Recommendation: Use a stoichiometric excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol solvent mixture (e.g., water/methanol or water/ethanol).
-
-
Monitoring the Reaction: It is crucial to monitor the progress of the reaction to determine when it is complete.
-
Recommendation: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying the final this compound. What are some effective purification strategies?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Acid-Base Extraction: The carboxylic acid product is acidic and can be separated from neutral organic impurities.
-
Recommendation: Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt.[1] The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities.[1] Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[2]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.
-
Recommendation: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures of organic solvents like ethyl acetate/hexanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common synthetic route involves two main steps:
-
Williamson Ether Synthesis: Ethyl 6-chloronicotinate is reacted with cyclopentanol in the presence of a strong base to form the intermediate, ethyl 6-(cyclopentyloxy)nicotinate.
-
Hydrolysis: The ethyl ester intermediate is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidic workup to yield the final product, this compound.
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any moisture.
-
Strong Bases and Acids: Concentrated acids and bases like NaOH and HCl are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
Q3: Can I use a different alcohol in the Williamson ether synthesis step?
A3: Yes, the Williamson ether synthesis is versatile and can be adapted for other alcohols.[3] However, the reaction conditions, particularly the choice of base and temperature, may need to be optimized for different alcohols to maximize the yield and minimize side reactions.[3]
Quantitative Data Summary
The following table summarizes various reported conditions and yields for key steps in the synthesis of this compound and related compounds.
| Step | Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield |
| Esterification | Nicotinic acid, Ethanol | Solid Acid Catalyst | Toluene | 55°C then reflux | 4 hours | 97.2% |
| Ether Synthesis | Ethyl 6-chloronicotinate, Cyclopentanol | Sodium Hydride | DMF | 0°C to RT | - | - |
| Hydrolysis | Ethyl 6-(cyclopentyloxy)nicotinate | Sodium Hydroxide | Water/Methanol | Reflux | - | - |
| Related Hydrolysis | 6-chloropyridazine-3-carboxylic acid methyl ester | Sodium Methoxide | Methanol | Reflux | 6 hours | 58% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-(cyclopentyloxy)nicotinate (Williamson Ether Synthesis)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0°C, add cyclopentanol (1.1 eq) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of ethyl 6-chloronicotinate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6-(cyclopentyloxy)nicotinate.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
To a solution of ethyl 6-(cyclopentyloxy)nicotinate in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.
References
Technical Support Center: Synthesis of 6-(Cyclopentyloxy)nicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(cyclopentyloxy)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-(cyclopentyloxy)nicotinic acid?
A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyridine ring, typically 6-chloronicotinic acid, with cyclopentanol in the presence of a strong base.
Q2: What are the crucial parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include:
-
Purity of starting materials: Ensure 6-chloronicotinic acid and cyclopentanol are of high purity to avoid introducing impurities from the start.
-
Choice and amount of base: A strong, non-nucleophilic base is required to deprotonate cyclopentanol. The stoichiometry of the base is critical to ensure complete reaction without promoting side reactions.
-
Reaction temperature: The temperature should be carefully controlled to facilitate the SN2 reaction while minimizing potential elimination side reactions.[1][2]
-
Reaction time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum yield and minimal byproduct formation.
-
Exclusion of moisture: The reaction should be carried out under anhydrous conditions as the alkoxide intermediate is sensitive to water.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-(cyclopentyloxy)nicotinic acid.
Problem 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Incomplete deprotonation of cyclopentanol | Use a stronger base or ensure the current base is of high quality and used in sufficient stoichiometric amounts. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Poor quality of starting materials | Verify the purity of 6-chloronicotinic acid and cyclopentanol using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Presence of water in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Insufficient reaction time | Continue to monitor the reaction by TLC or HPLC until the starting materials are consumed. |
Problem 2: Presence of significant impurities in the final product.
| Potential Cause | Troubleshooting Step |
| Unreacted starting materials | Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion. Purify the crude product using column chromatography or recrystallization. |
| Formation of cyclopentene (elimination byproduct) | This is a common side reaction with secondary alcohols like cyclopentanol.[1][2] Use a less sterically hindered base or lower the reaction temperature. |
| Formation of 6-hydroxynicotinic acid | This can occur if the alkoxide is hydrolyzed by residual water. Ensure strictly anhydrous conditions. |
Common Impurities
The following table summarizes the common impurities that may be observed during the synthesis of 6-(cyclopentyloxy)nicotinic acid.
| Impurity | Potential Source | Analytical Detection Method |
| 6-Chloronicotinic acid | Unreacted starting material | HPLC, GC-MS, NMR |
| Cyclopentanol | Unreacted starting material | GC-MS |
| Cyclopentene | E2 elimination side reaction of cyclopentanol | GC-MS |
| 6-Hydroxynicotinic acid | Hydrolysis of 6-chloronicotinic acid or the product | HPLC, LC-MS |
Experimental Protocols
Synthesis of 6-(Cyclopentyloxy)nicotinic Acid (Adapted from a similar synthesis of 6-methoxypyridine-3-carboxylic acid)[3]
-
To a suspension of 6-chloronicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO), add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or HPLC.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 6-(cyclopentyloxy)nicotinic acid.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 265 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Derivatization of the carboxylic acid group (e.g., to its methyl ester) may be necessary for better chromatographic performance.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis of 6-(cyclopentyloxy)nicotinic acid.
References
troubleshooting low solubility of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Cyclopentyloxy)pyridine-3-carboxylic acid, focusing on challenges related to its low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its solubility is influenced by the presence of a carboxylic acid group, a pyridine ring, and a non-polar cyclopentyloxy group. Generally, it is expected to have limited solubility in aqueous solutions at neutral pH and higher solubility in organic solvents. The principle of "like dissolves like" is a good starting point for solvent selection.[1][2]
Q2: I am observing low solubility of this compound in my aqueous buffer. What could be the reason?
A2: Low aqueous solubility is common for molecules with significant non-polar character, such as the cyclopentyloxy group in this compound.[1] At neutral pH, the carboxylic acid group is only partially ionized. The neutral form of the molecule is less polar and therefore less soluble in water.
Q3: How can I improve the solubility of this compound in aqueous solutions?
A3: There are several strategies to improve aqueous solubility:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3] A basic buffer (pH > 7) is recommended.
-
Use of Co-solvents: For many compounds, creating a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then diluting it into your aqueous buffer can be effective.[2][4]
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious about potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid particles and enhance dissolution.
Q4: What organic solvents are suitable for dissolving this compound?
A4: Polar aprotic solvents are generally good choices for creating stock solutions.[1] Based on the structure of the molecule, the following solvents are likely to be effective:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue known as "crashing out" and occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit.[2] To address this, you can try the following:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your experiment.
-
Optimize the Co-solvent Percentage: Minimize the percentage of the organic co-solvent in the final aqueous solution. While it helps in initial dissolution, a high concentration can sometimes lead to precipitation upon dilution. A 1:10 or greater dilution of the organic stock into the aqueous buffer is a common practice.[4]
-
Change the Order of Addition: Try adding the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than the other way around.
Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. Please note that these are general predictions and empirical testing is recommended for precise quantitative data.
| Solvent | Type | Predicted Solubility |
| Water (pH 7) | Polar Protic | Low |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low |
| 0.1 M NaOH | Aqueous Basic | High |
| 0.1 M HCl | Aqueous Acidic | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Moderate |
| Dichloromethane (DCM) | Non-polar | Low |
| Hexanes | Non-polar | Very Low |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 207.23 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 2.07 mg of this compound.
-
Transfer the solid to a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Enhancing Aqueous Solubility by pH Adjustment
This protocol provides a general method for increasing the solubility of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Tris, HEPES)
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of this compound to the aqueous buffer.
-
Place the mixture on a stir plate and begin stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Slowly add 1 M NaOH dropwise to the solution.
-
Observe the dissolution of the solid as the pH increases. The compound should become more soluble as the carboxylic acid is converted to its carboxylate salt.
-
Continue to add NaOH until the compound is fully dissolved or the desired pH is reached. Be mindful of the pH limitations of your experimental system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low solubility issues with this compound.
Caption: Troubleshooting workflow for low solubility of this compound.
References
Technical Support Center: Optimizing Pyrydine Carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of pyridine carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of pyridine carboxylic acids, providing potential causes and solutions in a question-and-answer format.
Q1: My yield of picolinic acid from the oxidation of 2-methylpyridine with potassium permanganate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this oxidation are a common problem. Here are several factors to consider:
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Incomplete Reaction: The oxidation may not be going to completion. Ensure that the purple color of the permanganate has disappeared before adding the next portion, indicating that it has been consumed. The reaction typically requires heating to proceed efficiently.
-
Side Reactions: Over-oxidation can lead to the formation of byproducts like carbon dioxide and ammonia, especially under harsh conditions. Existing methods have reported yields of less than 70% due to side reactions.[1]
-
Product Isolation: Picolinic acid is soluble in water, which can make its extraction from the aqueous reaction mixture challenging.[2] Inefficient extraction will lead to lower isolated yields. The product is often isolated as a salt, such as the hydrochloride, to improve recovery.[3]
Troubleshooting Steps:
-
Monitor the Reaction: Add the potassium permanganate in portions and ensure each portion has reacted (disappearance of the purple color) before adding the next.[3]
-
Control Temperature: Maintain a consistent temperature, typically by heating on a steam bath, to ensure a steady reaction rate without promoting decomposition.[3]
-
Optimize Isolation: After acidifying the filtrate, concentrate the solution under reduced pressure to maximize the recovery of the product before extraction or precipitation.[3] Consider converting the picolinic acid to its hydrochloride salt to facilitate precipitation from an ethanolic solution.[3]
Q2: I am attempting to synthesize nicotinic acid via gas-phase oxidation of β-picoline and observing poor selectivity and low yield. What are the critical parameters to control?
A2: Gas-phase oxidation is a powerful but sensitive method for nicotinic acid synthesis. Poor selectivity and yield are often linked to catalyst performance and reaction conditions.
-
Catalyst Deactivation: The catalyst, often a vanadium oxide on a titanium dioxide support, can lose activity over time.
-
Reaction Temperature: High temperatures can lead to "hot spots" in the catalyst bed, causing runaway reactions and the formation of undesired byproducts like carbon dioxide.[4]
-
Feed Composition: The molar ratio of oxygen, water, and β-picoline is critical. An improper ratio can lead to incomplete conversion or over-oxidation.[5]
Troubleshooting Steps:
-
Catalyst Selection: Use a catalyst with a high surface area support, such as TiO2 produced by the sulfate method, to improve performance.[6]
-
Temperature Control: Ensure uniform heating of the catalyst bed to prevent hot spots and runaway reactions.[4] A typical temperature range is 260-280°C.[5]
-
Optimize Feed Ratios: A common molar feed ratio of oxygen:water:β-picoline is 20:40:1.[5] It is also beneficial to feed the β-picoline and water to the reactor separately, only mixing them at the start of the catalyst bed.[6]
-
Recycle Streams: To improve carbon efficiency, vent gases and mother liquor from the absorbers can be recycled back into the process.[4][5]
Q3: During the hydrolysis of 2-cyanopyridine to picolinic acid, I am getting a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: Incomplete hydrolysis of 2-cyanopyridine is a common issue that can be addressed by optimizing the reaction conditions.
-
Insufficient Hydrolysis Time: The hydrolysis reaction may require a longer time to go to completion.
-
Suboptimal Reagent Concentration: The concentration of the base (e.g., sodium hydroxide) may not be sufficient to drive the reaction forward.
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reflux time to ensure the complete conversion of the nitrile. Reaction times of 4-12 hours are often employed.[1]
-
Adjust Stoichiometry: Ensure a sufficient molar excess of the hydrolyzing agent. For example, using a molar ratio of 1:1.0-1.3 of 2-cyanopyridine to sodium hydroxide.[1]
-
Control Temperature: The reaction is typically performed at reflux to ensure a sufficient reaction rate.[1][7]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different methods of pyridine carboxylic acid synthesis.
Table 1: Oxidation of Alkylpyridines
| Pyridine Carboxylic Acid | Starting Material | Oxidizing Agent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference(s) |
| Picolinic Acid | 2-Methylpyridine | KMnO₄ | Steam Bath | Atmospheric | ~65-72 | [3] |
| Picolinic Acid | 2-Methylpyridine | HNO₃ | N/A | N/A | N/A | [2] |
| Nicotinic Acid | β-Picoline | Air (V₂O₅/TiO₂ catalyst) | 260-280 | Atmospheric | 90.8 (Selectivity) | [5] |
| Nicotinic Acid | 5-Ethyl-2-methylpyridine | HNO₃ | 75-300 | N/A | 66-77 | [6] |
| Isonicotinic Acid | γ-Picoline | HNO₃/H₂SO₄ | 100-145 | N/A | High | [8][9] |
| Isonicotinic Acid | γ-Picoline | Air (metallic catalyst) | >232 | ≥1 (liquid phase) | Substantial | [10] |
Table 2: Hydrolysis of Cyanopyridines
| Pyridine Carboxylic Acid | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Picolinic Acid | 2-Cyanopyridine | NaOH, HCl | Reflux | 4-12 | 89.6-95 | [1][7][11] |
Experimental Protocols
Protocol 1: Synthesis of Picolinic Acid via Oxidation of 2-Methylpyridine with KMnO₄
-
Materials: 2-methylpyridine (α-picoline), potassium permanganate (KMnO₄), concentrated hydrochloric acid, 95% ethanol, water.
-
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and stirrer, add 2500 mL of water and 50 g of α-picoline.[3]
-
Add 90 g of potassium permanganate and heat the solution on a steam bath until the purple color has nearly disappeared (approximately 1 hour).[3]
-
Add a second 90 g portion of permanganate followed by 500 mL of water and continue heating until the purple color is gone (2-2.5 hours).[3]
-
Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them with 1 L of hot water.[3]
-
Concentrate the filtrate under reduced pressure to 150-200 mL and filter if necessary.[3]
-
Acidify the solution to Congo red with concentrated hydrochloric acid.[3]
-
Evaporate the acidic solution to dryness under reduced pressure.[3]
-
Reflux the solid residue with 250 mL of 95% ethanol for one hour, filter, and repeat the extraction with 150 mL of 95% ethanol.[3]
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.[3]
-
Chill the solution to about 10°C and continue passing hydrogen chloride until the solution is saturated.[3]
-
Filter the crystals and air-dry them to obtain picolinic acid hydrochloride.[3]
-
Protocol 2: Synthesis of Isonicotinic Acid from a Mixture of β- and γ-Picolines
-
Materials: Mixed β- and γ-picolines, benzaldehyde, strongly acidic oxidizing agent (e.g., nitric acid).
-
Procedure:
-
React the mixed picolines with benzaldehyde to convert the γ-picoline into 4-styryl pyridine, creating a reaction mixture containing β-picoline and 4-styryl pyridine.[9]
-
Heat this mixture with a strongly acidic oxidizing agent at a temperature between 100°C and 145°C. This will selectively oxidize the 4-styryl pyridine to isonicotinic acid while leaving the β-picoline largely unreacted.[8][9]
-
Recover the isonicotinic acid from the reaction mixture. This can be combined with the separation of the unreacted β-picoline.[8][9]
-
Visualizations
Caption: Troubleshooting decision tree for pyridine carboxylic acid synthesis.
Caption: Experimental workflow for the synthesis of picolinic acid.
References
- 1. Page loading... [guidechem.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. EP0984005A1 - Process for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 7. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chempanda.com [chempanda.com]
- 9. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 10. US2946800A - Process for the preparation of isonicotinic acid - Google Patents [patents.google.com]
- 11. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
preventing degradation of 6-(cyclopentyloxy)nicotinic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-(cyclopentyloxy)nicotinic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-(cyclopentyloxy)nicotinic acid in solution?
A1: The degradation of 6-(cyclopentyloxy)nicotinic acid in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an analogue of nicotinic acid esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: What is the likely degradation product of 6-(cyclopentyloxy)nicotinic acid?
A2: The most probable degradation product is 6-hydroxynicotinic acid and cyclopentanol, resulting from the hydrolysis of the ether bond. This is analogous to the hydrolysis of methylnicotinate, which yields nicotinic acid and methanol.
Q3: What are the recommended storage conditions for solutions of 6-(cyclopentyloxy)nicotinic acid?
A3: To minimize degradation, solutions of 6-(cyclopentyloxy)nicotinic acid should be stored at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent exposure to air and potential oxidation. The pH of the solution should be maintained as close to neutral as possible, unless experimental conditions require otherwise. For long-term storage, consider preparing fresh solutions before use.
Q4: How can I monitor the degradation of my 6-(cyclopentyloxy)nicotinic acid solution?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for their quantification over time.
Q5: Are there any specific solvents that should be avoided when preparing solutions of this compound?
A5: While common aqueous buffers can be used, it is important to consider their pH and potential to catalyze hydrolysis. Strongly acidic or basic aqueous solutions should be avoided for storage. When using organic solvents, ensure they are of high purity and free from peroxides, which could lead to oxidative degradation.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of 6-(cyclopentyloxy)nicotinic acid in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the compound in solution. | 1. Verify the pH of your solution. Extreme pH values can accelerate hydrolysis.2. Assess the storage conditions. Ensure the solution is protected from light and stored at the recommended temperature.3. Perform a stability check using HPLC to quantify the amount of remaining active compound. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize the new peaks using techniques like LC-MS to identify the degradation products.2. Review your experimental protocol to identify potential stressors (e.g., prolonged exposure to harsh pH, high temperature, or light).3. Conduct a forced degradation study to systematically identify the degradation pathways. |
| Change in the physical appearance of the solution (e.g., color change, precipitation). | Significant degradation or insolubility issues. | 1. A change in color may indicate oxidative degradation.2. Precipitation could be due to the formation of less soluble degradation products.3. Re-evaluate the solvent system and concentration to ensure the compound and its potential degradants remain in solution. |
Degradation Pathway and Stability Data
The primary degradation pathway for 6-(cyclopentyloxy)nicotinic acid is anticipated to be hydrolysis of the ether linkage.
Caption: Proposed hydrolytic degradation of 6-(cyclopentyloxy)nicotinic acid.
| Storage Time (Days) | Degradation (%) | Primary Degradation Product |
| 5 | ~0.0075% | Nicotinic Acid |
| 365 | ~0.54% | Nicotinic Acid |
| 1062 | ~1.59% | Nicotinic Acid |
This data is for methylnicotinate and should be considered as an estimate for the degradation rate of 6-(cyclopentyloxy)nicotinic acid.
Experimental Protocols
Protocol 1: Stability Testing of 6-(cyclopentyloxy)nicotinic acid in Solution
This protocol outlines a general procedure for assessing the stability of 6-(cyclopentyloxy)nicotinic acid under various conditions.
Caption: Workflow for stability testing of 6-(cyclopentyloxy)nicotinic acid.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of 6-(cyclopentyloxy)nicotinic acid in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
Dilute the stock solution to the desired final concentration in the different stress condition solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and control buffer).
-
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the solution in acidic and basic media at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the solution with an oxidizing agent like hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in a light-protected environment.
-
Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light). A dark control should be run in parallel.
-
-
Time Points:
-
Withdraw aliquots of each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Immediately analyze the withdrawn samples by a validated stability-indicating HPLC-UV method.
-
The mobile phase and column should be selected to achieve good separation between the parent compound and its potential degradation products.
-
Quantify the amount of 6-(cyclopentyloxy)nicotinic acid remaining and the amount of any degradation products formed.
-
Protocol 2: Troubleshooting Degradation Issues
This logical workflow helps to identify the root cause of observed degradation.
Caption: Troubleshooting workflow for identifying degradation causes.
References
Technical Support Center: Purification of Pyyridine-3-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridine-3-carboxylic acid derivatives, such as nicotinic acid and its analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering potential causes and step-by-step solutions.
1. Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Excessive Solvent Usage | The compound may be partially soluble in the cold solvent. Use the minimum amount of hot solvent required to dissolve the compound. To check for product in the mother liquor, take a small sample of the filtrate and evaporate it. A significant amount of residue indicates substantial product loss. The mother liquor can be concentrated and a second crop of crystals can be collected.[1][2] |
| Premature Crystallization | Crystals may have formed during hot filtration. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtration. The excess solvent can be evaporated after filtration to reach the saturation point. |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2][3] If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor. Perform small-scale solubility tests to identify a more suitable solvent or solvent system. |
| Incorrect pH | The solubility of pyridine-3-carboxylic acid derivatives is highly pH-dependent. Ensure the pH of the solution is adjusted to the isoelectric point of the specific derivative to minimize its solubility and maximize precipitation.[4] |
2. Product "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Supersaturation at a Temperature Above the Melting Point | The solution is likely too concentrated, causing the compound to come out of solution at a temperature above its melting point. Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.[1][5] |
| Presence of Impurities | Impurities can lower the melting point of the eutectic mixture. If the issue persists after adding more solvent, consider a preliminary purification step. For colored impurities, adding activated carbon to the hot solution before filtration can be effective.[1][6] |
3. No Crystal Formation Upon Cooling
| Potential Cause | Troubleshooting Steps |
| Supersaturated Solution Has Not Nucleated | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[1][3] Alternatively, add a "seed crystal" of the pure compound to the solution.[1] |
| Solution is Not Saturated | Too much solvent may have been added. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Incorrect pH | For zwitterionic compounds like pyridine-3-carboxylic acids, solubility is minimal at the isoelectric point. Adjust the pH of the solution to promote crystallization. |
4. Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Eluent Polarity | Pyridine-3-carboxylic acid derivatives are polar. For normal phase chromatography (e.g., silica gel), a polar eluent system is required. Start with a less polar solvent and gradually increase the polarity. |
| Compound Tailing or Streaking on TLC/Column | The carboxylic acid group can interact strongly with the silica gel. To mitigate this, add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent system. This keeps the compound in its protonated, less polar form. |
| Zwitterionic Character | The zwitterionic nature of these compounds can lead to poor chromatographic behavior. Suppressing the ionization by adding an acid to the mobile phase is a common strategy. |
| Inadequate Retention on Reversed-Phase Columns | Highly polar derivatives may have insufficient retention on standard C18 columns.[7] Consider using a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9] Ion-pairing agents can also be used in the mobile phase to improve retention, but they may not be compatible with mass spectrometry.[7][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of pyridine-3-carboxylic acid derivatives?
A1: Common impurities can include unreacted starting materials (e.g., 3-methylpyridine), byproducts from the oxidation reaction, and other pyridine carboxylic acid isomers.[11] If nitric acid is used as the oxidant, colored impurities and nitrate salts can also be present.[6]
Q2: How does pH affect the purification of pyridine-3-carboxylic acid derivatives?
A2: The pH of the solution is a critical parameter. These compounds are amphoteric and can exist as cations in acidic solutions, anions in basic solutions, and zwitterions around their isoelectric point.[12] Their solubility is generally lowest at the isoelectric point, a property that is often exploited for crystallization. For example, nicotinic acid can be precipitated from a reaction mixture by adjusting the pH to its isoelectric point.[4]
Q3: What is a good starting solvent for the recrystallization of nicotinic acid?
A3: Water is a commonly used and effective solvent for the recrystallization of nicotinic acid due to its high solubility at elevated temperatures and lower solubility at room temperature.[6][13][14] Ethanol and mixtures of water with other solvents like 2-methylpropanol-1 have also been reported.[6][15]
Q4: My purified product is still colored. How can I remove the color?
A4: Colored impurities can often be removed by treating a hot solution of your compound with a small amount of activated carbon (charcoal) and then performing a hot filtration to remove the carbon before crystallization.[6] One patented method for purifying yellow nicotinic acid involves melting the crude product before recrystallization to destroy the chromophore.[6]
Q5: Can I use sublimation to purify pyridine-3-carboxylic acid derivatives?
A5: Yes, sublimation can be an effective technique for purifying nicotinic acid, especially for separating it from non-volatile impurities. The process involves heating the crude material to a temperature where it sublimes (e.g., 160-250 °C), and then condensing the vapor to obtain the pure crystalline product.[6]
Quantitative Data
Table 1: Physicochemical Properties of Nicotinic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [16] |
| Molar Mass | 123.111 g·mol⁻¹ | [16] |
| Melting Point | 237 °C | [16] |
| pKa | 2.0, 4.85 | [16] |
| Isoelectric Point | 4.75 | [16] |
Table 2: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol·dm⁻³) | Reference |
| Water | ~0.13 (1.6 g/100 mL) | [17] |
| Ethanol | Data indicates solubility | [13] |
| Dimethyl sulfoxide (DMSO) | High solubility | [18] |
| Acetone | Low solubility | [18] |
| Acetonitrile | Very low solubility | [18] |
| Diethyl ether | Very low solubility | [18] |
Note: Solubility is temperature-dependent. Nicotinic acid is significantly more soluble in hot water.[17]
Experimental Protocols
Protocol 1: Recrystallization of Nicotinic Acid from Water
-
Dissolution: In an Erlenmeyer flask, add the crude nicotinic acid. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until all the solid has just dissolved.[3][14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute weight) and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the activated carbon or any other insoluble impurities. Work quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a drying oven or under vacuum.
Protocol 2: General Procedure for Column Chromatography of a Pyridine-3-Carboxylic Acid Derivative on Silica Gel
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) containing a small percentage of a more polar solvent (e.g., ethyl acetate or methanol) and 0.1-1% acetic or formic acid.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of pyridine-3-carboxylic acid derivatives by recrystallization.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. sweetstudy.com [sweetstudy.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. waters.com [waters.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 12. refp.cohlife.org [refp.cohlife.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 16. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 17. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: My experimental data indicates that this compound has low cell permeability. What are the likely reasons for this?
A1: The poor cell permeability of this compound is likely attributed to the presence of the carboxylic acid group. At physiological pH (around 7.4), this group is predominantly ionized, carrying a negative charge.[1][2][3] This increased polarity makes it difficult for the molecule to passively diffuse across the lipophilic cell membrane.[3][4] One source notes that this compound is not orally active and requires injection, which is a strong indicator of poor absorption and permeability.[5]
Q2: What initial in vitro assays can I use to quantify the cell permeability of my compound?
A2: Two primary types of in vitro assays are recommended for an initial assessment of cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[6][7][8] It is a cost-effective method to get a baseline measurement of a compound's ability to cross a lipid barrier without the complexities of active transport.[6][8]
-
Cell-Based Assays (Caco-2 or MDCK):
-
Caco-2 Permeability Assay: This assay uses human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9][10] It provides insights into both passive diffusion and active transport mechanisms, including efflux.[10]
-
MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells also form a polarized monolayer and are often used to predict permeability, particularly for identifying substrates of P-glycoprotein (P-gp) when using MDR1-transfected MDCK cells.[11][12][13][14]
-
Q3: My compound shows moderate permeability in the PAMPA assay but very low permeability in the Caco-2 assay. What could be the reason for this discrepancy?
A3: This discrepancy strongly suggests the involvement of active efflux transporters in the Caco-2 cells.[15] The PAMPA model only assesses passive diffusion, while Caco-2 cells express efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[15][16] These transporters actively pump the compound out of the cell, leading to a lower apparent permeability from the apical (intestinal lumen) to the basolateral (bloodstream) side.[15]
Q4: How can I confirm if this compound is a substrate of an efflux pump like P-glycoprotein?
A4: To confirm if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 or MDCK-MDR1 assay.[10][11][13] This involves measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication of active efflux.[10][13][16] Additionally, you can perform the assay in the presence of a known efflux pump inhibitor, such as verapamil or cyclosporin A for P-gp. A significant increase in the A-B permeability in the presence of the inhibitor further confirms that your compound is a substrate.[3][16]
Q5: What are the primary strategies to improve the cell permeability of this compound?
A5: There are two main approaches to enhance the cell permeability of carboxylic acid-containing compounds:
-
Prodrug Strategy: This involves chemically modifying the carboxylic acid group to create a more lipophilic and permeable prodrug.[1][2][3][17][18][19] The most common approach is esterification, where the carboxylic acid is converted to an ester.[2][3][20][21] This ester prodrug can more easily cross the cell membrane, and once inside the cell, it is cleaved by endogenous esterases to release the active parent drug.[3][4]
-
Formulation Strategies: These approaches aim to improve the dissolution and absorption of the compound without chemically modifying it.[18][22][23][24][25] Key strategies include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubilization and absorption.[18][22][24]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, which can improve dissolution and permeability.[23][24]
-
Use of Permeation Enhancers: These are excipients that can transiently increase the permeability of the intestinal epithelium.[22]
-
Complexation with Cyclodextrins: This can improve the solubility of the compound.[22][25]
-
Section 2: Troubleshooting Experimental Assays
Issue: Low compound recovery in my in vitro permeability assay.
-
Possible Cause: The compound may be binding to the plasticware, or it could be unstable in the assay buffer. Lipophilic compounds are particularly prone to non-specific binding.[15]
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-binding plasticware for all experimental steps.[15]
-
Include a "Sink" Protein: For lipophilic compounds, adding 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment can help reduce non-specific binding and better mimic in vivo conditions.[26]
-
Assess Compound Stability: Analyze the stability of your compound in the assay buffer over the experimental time course using a method like LC-MS/MS.[26]
-
Check for Lysosomal Trapping: Basic compounds can get trapped in lysosomes. This can be investigated by running the assay with an agent that disrupts lysosomal pH, like bafilomycin A1.[26]
-
Issue: High variability in apparent permeability (Papp) values across replicate wells.
-
Possible Cause: Inconsistent cell monolayer integrity in cell-based assays or improper membrane coating in PAMPA.
-
Troubleshooting Steps:
-
Verify Monolayer Integrity (Caco-2/MDCK): Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells that meet a predefined TEER value (e.g., ≥ 200 Ω·cm² for Caco-2).[16][27] You can also perform a Lucifer yellow rejection assay to confirm monolayer integrity.[7][16]
-
Ensure Proper Membrane Coating (PAMPA): Ensure a consistent and even coating of the lipid solution on the filter plate membrane.
-
Section 3: Data Presentation
Table 1: Comparison of In Vitro Permeability Assays
| Assay | Principle | Measures | Throughput | Cost | Key Advantage | Key Limitation |
| PAMPA | Passive diffusion across an artificial lipid membrane.[6][7] | Passive Permeability | High | Low | Isolates passive diffusion.[8] | Does not account for active transport or efflux.[7][8] |
| Caco-2 | Transport across a monolayer of human intestinal cells.[9][10] | Passive & Active Transport, Efflux | Medium | High | Good model for human intestinal absorption.[9] | Long cell culture time (18-22 days).[10] |
| MDCK | Transport across a monolayer of canine kidney cells.[11][14] | Passive & Active Transport, Efflux | Medium | Medium | Shorter culture time than Caco-2.[14] | Non-human origin. |
| MDCK-MDR1 | Transport across MDCK cells overexpressing the human MDR1 gene.[11][12] | P-gp mediated efflux | Medium | High | Specific for identifying P-gp substrates.[12][13] | Focuses on a single transporter. |
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Solutions:
-
Coat the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate and allow the solvent to evaporate.[28]
-
Set up the Assay:
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[8][29]
-
Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[7][29]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Verify Monolayer Integrity: Measure the TEER of each well. Values should typically be ≥ 200 Ω·cm².[27] Perform a Lucifer yellow leakage test to further confirm integrity.[16]
-
Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration (e.g., 10 µM).[27]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]
-
At the end of the incubation, take samples from both compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability: Repeat the experiment, but add the dosing solution to the basolateral compartment and sample from the apical compartment to determine the efflux rate.[10]
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[27]
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions and determine the efflux ratio.
Section 5: Visualizations
Caption: Workflow for improving and evaluating cell permeability.
Caption: Troubleshooting guide for in vitro permeability assays.
References
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. upm-inc.com [upm-inc.com]
- 24. researchgate.net [researchgate.net]
- 25. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 26. benchchem.com [benchchem.com]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 28. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 29. bioassaysys.com [bioassaysys.com]
stability issues of 6-(cyclopentyloxy)nicotinic acid under experimental conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-(cyclopentyloxy)nicotinic acid?
A1: Based on its structure, the main stability concerns for 6-(cyclopentyloxy)nicotinic acid are potential hydrolysis of the ether linkage and degradation of the nicotinic acid core, particularly under harsh pH and high-temperature conditions. Exposure to strong light could also potentially lead to photodegradation.
Q2: How does pH likely affect the stability of this compound?
A2: The solubility and stability of nicotinic acid, a related compound, are known to be pH-dependent.[1] It is likely that 6-(cyclopentyloxy)nicotinic acid will exhibit similar characteristics. In highly acidic or basic solutions, the ether bond may be susceptible to hydrolysis, yielding 6-hydroxynicotinic acid and cyclopentanol. The carboxylic acid group will also exist in its protonated or deprotonated form depending on the pH, which can influence its solubility and reactivity.
Q3: What solvents are recommended for dissolving and storing 6-(cyclopentyloxy)nicotinic acid?
A3: Nicotinic acid is soluble in water, ethanol, and DMSO.[2][3] For 6-(cyclopentyloxy)nicotinic acid, its solubility in aqueous solutions may be lower due to the lipophilic cyclopentyloxy group.[4] Therefore, organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide are likely suitable for creating stock solutions.[3] For aqueous buffers, it may be necessary to use a co-solvent to achieve the desired concentration. It is advisable to perform solubility tests in a range of pharmaceutically acceptable solvents.[4]
Q4: Are there any known degradation pathways for similar compounds?
A4: Yes, degradation pathways for nicotinic acid have been described in various organisms.[5][6] A common initial step is the hydroxylation of the pyridine ring to form 6-hydroxynicotinic acid.[5][7] While the specific degradation pathway for 6-(cyclopentyloxy)nicotinic acid is not documented, a plausible initial degradation step under certain experimental conditions could be the cleavage of the ether bond to form 6-hydroxynicotinic acid.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitation or cloudiness observed when preparing aqueous solutions.
-
Inconsistent results in bioassays.
Possible Causes:
-
The cyclopentyloxy group increases the lipophilicity of the molecule, reducing its aqueous solubility.[4]
Solutions:
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of nicotinic acid is pH-dependent.[1] Experiment with adjusting the pH of your buffer to see if it improves the solubility of your compound.
-
Formulation Aids: Consider the use of solubilizing agents or cyclodextrins, though their compatibility with your specific experiment must be verified.
Issue 2: Compound Degradation Over Time in Solution
Symptoms:
-
Appearance of new peaks in HPLC analysis of stored solutions.
-
Decrease in the peak area of the parent compound over time.
-
Loss of biological activity.
Possible Causes:
-
Hydrolysis of the ether linkage.
-
Degradation of the nicotinic acid ring structure.
-
Exposure to light or high temperatures.
Solutions:
-
Storage Conditions: Store stock solutions at -20°C or -80°C in airtight, light-protected containers. A study on methylnicotinate showed good stability when stored at 4°C in glass containers.[8][9]
-
Buffer Selection: Use buffers with a pH where the compound exhibits maximum stability. This will require a pH stability study.
-
Fresh Preparations: Prepare solutions fresh before each experiment whenever possible.
-
Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment by HPLC
This protocol outlines a basic method to assess the stability of 6-(cyclopentyloxy)nicotinic acid in a given solvent or buffer. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy in separating and quantifying the parent compound and its degradation products.[10][11]
Materials:
-
6-(cyclopentyloxy)nicotinic acid
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Solution Preparation: Prepare a solution of 6-(cyclopentyloxy)nicotinic acid at a known concentration (e.g., 1 mg/mL) in the solvent or buffer of interest.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area and retention time of the compound. A UV detection wavelength of around 263 nm can be a good starting point, as used for a similar compound, methylnicotinate.[8]
-
Incubation: Store aliquots of the solution under different conditions (e.g., 4°C, room temperature, 40°C) in both light-exposed and light-protected vials.
-
Time-Point Analysis: Analyze the stored solutions at various time points (e.g., 24, 48, 72 hours, and weekly).
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Data Analysis: Compare the peak area of 6-(cyclopentyloxy)nicotinic acid at each time point to the initial (T=0) measurement. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each time point.
Quantitative Data Summary:
| Storage Condition | Time Point | % 6-(cyclopentyloxy)nicotinic acid Remaining | Appearance of Degradation Products (Peak Area %) |
| Buffer A (pH 5.0) | |||
| 4°C, Protected from Light | 24 h | ||
| 72 h | |||
| 1 week | |||
| Room Temp, Light | 24 h | ||
| 72 h | |||
| 1 week | |||
| Buffer B (pH 7.4) | |||
| 4°C, Protected from Light | 24 h | ||
| 72 h | |||
| 1 week | |||
| Room Temp, Light | 24 h | ||
| 72 h | |||
| 1 week |
This table should be populated with your experimental data.
Visualizations
Caption: Workflow for a preliminary stability assessment of 6-(cyclopentyloxy)nicotinic acid.
Caption: A potential hydrolytic degradation pathway for 6-(cyclopentyloxy)nicotinic acid.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Synthesis of Substituted Nicotinic Acids
Welcome to the Technical Support Center for the synthesis of substituted nicotinic acids. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted nicotinic acids?
A1: Common side reactions include the hydrolysis of nitrile precursors to nicotinamide or the starting nicotinic acid, over-oxidation of substituents on the pyridine ring, and polymerization, particularly under harsh acidic conditions.[1] Difficulties in achieving regioselective substitution on the pyridine ring are also a frequent challenge due to the ring's electronic properties.
Q2: Why is it difficult to introduce substituents onto the pyridine ring?
A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution. Furthermore, the lone pair of electrons on the nitrogen can coordinate to Lewis acids, further reducing the ring's reactivity.[1]
Q3: How can I improve the yield of my nicotinic acid synthesis?
A3: Low yields can often be attributed to incomplete reactions, side reactions, catalyst deactivation, or losses during purification.[1] To improve yields, consider extending reaction times, moderately increasing the temperature while monitoring with TLC or HPLC, ensuring the use of pure, anhydrous reagents, and optimizing purification steps to minimize product loss.[1][2]
Q4: What are the best practices for purifying substituted nicotinic acids?
A4: Purification strategies are highly dependent on the specific derivative. Recrystallization is a common and effective method for solid products.[1] For crude yellow nicotinic acid from nitric acid oxidation, melting the crude product before a single recrystallization can improve purity.[1] In cases where the product is an ester, liquid-liquid extraction with a suitable solvent like dichloromethane followed by washing with a mild base to remove unreacted acid can be effective, though care must be taken to avoid hydrolysis of the ester.[3] For mixtures of nicotinamide and nicotinic acid, a method involving suspension in a non-aqueous solvent and treatment with an amine to selectively solubilize the nicotinic acid as a salt has been reported.[4]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Reactions
Question: My synthesis is resulting in a low yield and analysis shows a significant amount of starting material remaining. What are the common causes and how can I address them?
Answer: Low yields and incomplete reactions are common issues that can often be resolved by systematically evaluating the reaction parameters.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration. A moderate increase in temperature can also be beneficial, but should be done cautiously to avoid promoting side reactions.[1]
-
-
Suboptimal Reagents: The quality of starting materials and reagents is critical.
-
Solution: Ensure all reactants and solvents are pure and, where necessary, anhydrous. Contaminants in starting materials can inhibit the reaction or lead to unwanted byproducts.[2]
-
-
Catalyst Deactivation: In catalytic processes, the catalyst may lose activity.
Issue 2: Formation of Byproducts
Question: My reaction is producing significant byproducts, complicating purification and reducing the yield of the desired substituted nicotinic acid. How can I improve selectivity?
Answer: The formation of byproducts is a frequent challenge. The following are common scenarios and their solutions:
-
Hydrolysis of Nitrile Precursors: When synthesizing nicotinic acids from 3-cyanopyridine derivatives, hydrolysis to nicotinamide and subsequently to nicotinic acid is a common side reaction, especially in the presence of water under acidic or basic conditions.[1]
-
Solution:
-
pH Control: Maintain a neutral or near-neutral pH if the reaction conditions permit to minimize acid- or base-catalyzed hydrolysis.[1]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.[1]
-
Temperature and Time: Avoid elevated temperatures and prolonged reaction times, which can promote hydrolysis.[1]
-
-
-
Over-oxidation or Over-reduction: The reaction may not be stopping at the desired oxidation state. For example, oxidation of 3-picoline can proceed past the carboxylic acid, or reduction of a nicotinic acid derivative might yield an alcohol instead of an aldehyde.[1]
-
Solution:
-
Choice of Reagents: Employ milder or more selective oxidizing or reducing agents. The choice of reagent is crucial for controlling the extent of the reaction.[1]
-
Temperature Control: Many reduction and oxidation reactions are highly temperature-sensitive. Maintaining the recommended temperature is essential to prevent over-reaction.[2]
-
-
-
Formation of Regioisomers: During functionalization of the pyridine ring, a mixture of isomers may be formed.
-
Solution: The choice of synthetic strategy is key. For specific regioselectivity, methods like Directed ortho-Metalation can be employed if a suitable directing group is present.[2]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Ammoxidation of 3-Picoline to 3-Cyanopyridine [5]
| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) |
| Mo catalyst on silica gel | 380 | 99 | 95 |
| V₂O₅, Sb₂O₅, Cr₂O₃, and TiO₂ | - | 100 | 98.6 |
| MoO₃-V₂O₅ | - | 96 | 82 |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | - | - | 85 |
Note: 3-Cyanopyridine is a key intermediate that is subsequently hydrolyzed to nicotinic acid.
Table 2: Yield Comparison for Different Substituted Nicotinic Acid Syntheses
| Target Compound | Starting Material | Synthetic Method | Yield (%) | Reference |
| Nicotinic Acid | Nicotine | Nitric Acid Oxidation | 63-74 | [6] |
| Nicotinic Acid | 3-Picoline | Gas-phase Ammoxidation followed by Hydrolysis | 91 | [5] |
| 2-Chloronicotinic Acid | Nicotinic Acid N-oxide | Chlorination with POCl₃/PCl₅ | 87.5 | [7] |
| 6-Hydroxynicotinic Acid | Nicotinic Acid | Enzymatic Hydroxylation | 91.6 | [8] |
| 2-Aminonicotinic Acid | Quinoline | Four-step synthesis | 29 | [1] |
| 4-Aminonicotinic Acid | Isoquinoline | Four-step synthesis | 30 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Nicotinic Acid via Oxidation of Nicotine with Nitric Acid[6]
-
Reaction Setup: In a 5-liter round-bottomed flask placed under a fume hood, add 4 kg of concentrated nitric acid (sp. gr. 1.42).
-
Addition of Nicotine: Carefully add 210 g of nicotine in 25-cc portions. Ensure the flask is shaken after each addition to create a homogeneous solution and prevent localized heating.
-
Heating: Place the flask on a steam bath and heat until the liquid reaches 70°C. Remove the flask from the heat source; the reaction will proceed exothermically, causing the liquid to boil.
-
Reaction Completion: After the initial boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours, during which nitrogen oxides will continue to evolve.
-
Evaporation: Pour the contents into an evaporating dish and evaporate to near dryness on the steam bath.
-
Purification: Transfer the resulting nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat the mixture until a complete solution is formed. Upon cooling, nicotinic acid nitrate will separate as yellow crystals. Filter the crystals. For further purification, recrystallize from hot water.
Protocol 2: Synthesis of 2-Chloronicotinic Acid[7]
-
Chlorinating Agent Preparation: In a suitable reaction vessel, mix phosphorus oxychloride and phosphorus trichloride. Bubble chlorine gas through the solution, maintaining the temperature at approximately 60°C, until the escaping gas is free of chlorine.
-
Reaction: Cool the mixture and add nicotinic acid N-oxide in portions. Heat the reaction mixture to 100-105°C for 1-1.5 hours. After the mixture becomes transparent, continue stirring for an additional 30 minutes.
-
Work-up: Remove the excess phosphorus oxychloride under reduced pressure. Cool the residue to room temperature and carefully add water to precipitate the 2-chloronicotinic acid.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Chloronicotinic Acid Derivative[10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the 2-chloronicotinic acid derivative (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~4-5 with HCl.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted nicotinic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
how to increase the purity of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route used. A frequent pathway involves the reaction of 6-chloronicotinic acid or its ester with cyclopentanol. Therefore, potential impurities include:
-
Unreacted 6-chloronicotinic acid: The starting material for the synthesis.
-
This compound ethyl or methyl ester: If the synthesis involves an ester intermediate, incomplete hydrolysis will leave this impurity.
-
Residual cyclopentanol: A starting material that might be carried through the workup.
-
By-products from side reactions: These can vary depending on the specific reaction conditions.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate the target compound from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the desired product and can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities if they are in significant amounts.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not suitable for your compound.
-
Solution:
-
Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture.
-
If the compound still doesn't dissolve, you will need to select a more appropriate solvent. Good starting points for pyridine carboxylic acids are polar protic solvents like ethanol or methanol, or a mixture of solvents.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution:
-
Add a small amount of a co-solvent in which your compound is less soluble to the hot solution.
-
Try a lower-boiling point solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Gently heat the solution to evaporate some of the solvent.
-
Once the solution becomes slightly cloudy, allow it to cool slowly.
-
If crystals still do not form, try placing the flask in an ice bath to further reduce the solubility.
-
Column Chromatography
Column chromatography is ideal for separating the desired compound from impurities with different polarities.
Problem 1: Poor separation of the compound from impurities (streaking or overlapping bands on TLC).
-
Cause: The solvent system (eluent) is not optimal. For acidic compounds like this one, interaction with the silica gel can be an issue.
-
Solution:
-
Modify the eluent. For acidic compounds, adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent can significantly improve the separation by ensuring the carboxylic acid remains in its less polar, protonated form.
-
Experiment with different solvent mixtures. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
If the compound is still retained, a small amount of methanol can be added to the eluent.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add a few drops of a chosen solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexanes). Heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
| Solvent System | Suitability |
| Ethanol | Good for removing non-polar impurities. |
| Methanol | Similar to ethanol, good for polar compounds. |
| Ethyl Acetate/Hexanes | A versatile mixture; the ratio can be adjusted. |
| Water | May be suitable if the compound has sufficient solubility at high temperatures. |
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate and develop it in various solvent systems to find one that gives good separation (Rf value of the desired compound around 0.3-0.5). A common starting point is a 1:1 mixture of hexanes and ethyl acetate. Add 0.5% acetic acid to the eluent to improve the spot shape.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate with 0.5% Acetic Acid |
| Gradient | Start with a lower polarity (e.g., 4:1 hexanes:ethyl acetate) and gradually increase the polarity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
Technical Support Center: 6-(cyclopentyloxy)nicotinic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(cyclopentyloxy)nicotinic acid. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 6-(cyclopentyloxy)nicotinic acid and what is its primary mechanism of action?
A1: 6-(cyclopentyloxy)nicotinic acid is a derivative of nicotinic acid (Niacin or Vitamin B3). Like nicotinic acid, it is expected to act as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids. This mechanism is central to the lipid-lowering effects of nicotinic acid.
Q2: What are the basic physicochemical properties of 6-(cyclopentyloxy)nicotinic acid?
A2: While specific experimental data for 6-(cyclopentyloxy)nicotinic acid is limited, its properties can be inferred from its structure and related compounds.
| Property | Anticipated Value/Characteristic | Source/Analogy |
| Molecular Formula | C₁₁H₁₃NO₃ | - |
| Molecular Weight | 207.23 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Limited solubility in aqueous buffers, which may be pH-dependent. | Analogy to Nicotinic Acid and Nicotinamide[2][3] |
| Storage | Store in a cool, dry place. Sealed from air. | General recommendation for nicotinic acid derivatives. |
Q3: How should I prepare a stock solution of 6-(cyclopentyloxy)nicotinic acid?
A3: Due to its predicted limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For biological experiments, it is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound
-
Question: I am having trouble dissolving 6-(cyclopentyloxy)nicotinic acid in my aqueous buffer for a cell-based assay. What can I do?
-
Answer:
-
Use a Co-Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer.
-
pH Adjustment: The solubility of nicotinic acid is pH-dependent. The carboxyl group will be deprotonated at higher pH, which can increase aqueous solubility. You can try adjusting the pH of your buffer, but be mindful of the pH tolerance of your cell line or experimental system.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of the compound. However, be cautious about the compound's stability under these conditions.
-
Fresh Solutions: It is always recommended to prepare fresh solutions for each experiment to avoid issues with compound precipitation or degradation over time.
-
Issue 2: Inconsistent or No Response in GPR109A Activation Assays
-
Question: I am not observing a consistent or expected response in my GPR109A activation assay (e.g., cAMP inhibition) with 6-(cyclopentyloxy)nicotinic acid. What are the possible causes and solutions?
-
Answer: This is a common issue in cell-based GPCR assays. Here are several potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Low GPR109A Expression | - Confirm GPR109A expression in your cell line (e.g., CHO, HEK293) using qPCR or Western blot. - Consider using a cell line with confirmed high and stable expression of the receptor. |
| Compound Instability | - Prepare fresh dilutions of the compound for each experiment from a frozen stock. - Minimize the time the compound spends in aqueous buffer before being added to the cells. |
| Cell Health and Density | - Ensure your cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density to achieve a robust assay window. |
| Assay Conditions | - Incubation Time: Optimize the incubation time with the compound. A time-course experiment can help determine the optimal point for measuring the response. - Forskolin Concentration (for cAMP assays): If you are measuring inhibition of adenylyl cyclase, ensure the concentration of the stimulating agent (e.g., forskolin) is optimal to generate a strong signal-to-background ratio. |
| Ligand Depletion | - In cell-based assays, the compound can be metabolized or non-specifically bind to plasticware or cellular components. Consider this possibility when interpreting results, especially at low concentrations. |
Issue 3: High Background Signal in the Assay
-
Question: My baseline signal in the GPR109A assay is very high, making it difficult to detect a response. What could be the reason?
-
Answer: A high background signal can be due to several factors:
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Endogenous Ligands: Cell culture media may contain low levels of GPR109A agonists. Consider using a serum-free medium for the assay or dialyzed serum to remove small molecules.
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal GPR109A activity. This can sometimes be mitigated by using a lower cell seeding density.
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Assay Reagent Issues: Ensure that your assay reagents are properly prepared and stored. Old or improperly stored reagents can lead to high background signals.
-
Experimental Protocols
GPR109A Activation Assay: cAMP Measurement
This protocol is a general guideline for a cell-based assay to measure the activation of GPR109A by 6-(cyclopentyloxy)nicotinic acid through the inhibition of cyclic AMP (cAMP). This is based on the principle that GPR109A couples to the Gαi subunit, which inhibits adenylyl cyclase.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
6-(cyclopentyloxy)nicotinic acid
-
Forskolin
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing cells into a 384-well plate at a pre-optimized density and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of 6-(cyclopentyloxy)nicotinic acid in 100% DMSO. Create a serial dilution of the compound in assay buffer. Also, prepare a solution of forskolin in assay buffer at a concentration that gives a submaximal stimulation of cAMP production (to be determined empirically).
-
Compound Addition: Remove the cell culture medium and add the diluted compound solutions to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Adenylyl Cyclase Stimulation: Add the forskolin solution to all wells (except for the negative control) and incubate for a further optimized time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the 6-(cyclopentyloxy)nicotinic acid concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Visualizations
Caption: GPR109A signaling pathway activated by 6-(cyclopentyloxy)nicotinic acid.
Caption: Experimental workflow for a GPR109A cAMP inhibition assay.
Caption: Troubleshooting logic for inconsistent GPR109A assay results.
References
addressing batch-to-batch variability of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter inconsistencies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyridine carboxylic acid derivative. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyclopentyloxy group at the 6-position. Pyridine carboxylic acid isomers are important in the development of therapeutic agents.[1]
Q2: What are the common applications of this compound?
A2: While specific applications for this exact molecule are not widely published, pyridine carboxylic acids are known intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, nicotinic acid (pyridine-3-carboxylic acid) is a precursor to vitamin B3.[2]
Q3: What are the known properties of this compound?
A3: The compound has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol .[3][4] It is typically a solid at room temperature.[5] Some sources suggest it may be an irritant and can cause phototoxicity upon exposure to light.[3]
Q4: How should I store this compound?
A4: It is recommended to store the compound in a cool, dry place, sealed in a tightly closed container.[6]
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability can manifest as differences in solubility, reactivity, melting point, or biological activity. This guide will help you diagnose and address these issues.
Q5: My recent batch of this compound shows different solubility compared to previous batches. What could be the cause?
A5: Differences in solubility can often be attributed to polymorphism, the existence of different crystal forms of the same compound. Pyridine carboxylic acids are known to exhibit polymorphism, which can be influenced by crystallization conditions.[7][8][9] Another cause could be the presence of impurities.
To investigate this, we recommend the following:
-
Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and thermal transitions.
-
X-Ray Powder Diffraction (XRPD): This technique can definitively identify different crystal structures.
-
High-Performance Liquid Chromatography (HPLC): To check for impurities that might affect solubility.
Q6: I am observing inconsistent results in my reaction yields. Could the starting material be the issue?
A6: Yes, variability in the purity of the starting material is a common cause of inconsistent reaction outcomes. The presence of unreacted starting materials from the synthesis or by-products can interfere with your reaction.
We suggest the following analytical approaches to assess purity:
-
HPLC with a UV detector: To quantify the main component and detect non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the impurities, providing clues to their structure.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities if they are present at sufficient levels.
Q7: The color of the latest batch is different from what I usually receive. Should I be concerned?
A7: A change in color can indicate the presence of impurities or degradation products. Exposure to light, air, or elevated temperatures during synthesis or storage can lead to the formation of colored by-products.
To assess the material, you should:
-
Perform HPLC analysis to check for new or elevated impurity peaks.
-
Use UV-Vis spectroscopy to characterize the absorption profile, which might reveal the nature of the chromophoric impurities.
Q8: How can I confirm the identity and purity of a new batch of this compound?
A8: A combination of analytical techniques is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
-
Elemental Analysis: To confirm the elemental composition.
Data Presentation: Hypothetical Batch Analysis
The following tables illustrate the kind of data you might generate when comparing two different batches of this compound.
Table 1: HPLC Purity Analysis
| Batch ID | Retention Time (min) | Peak Area (%) | Impurity 1 (%) | Impurity 2 (%) |
| Batch A | 5.2 | 99.5 | 0.3 | 0.2 |
| Batch B | 5.2 | 97.8 | 1.5 | 0.7 |
Table 2: DSC Thermal Analysis
| Batch ID | Onset of Melting (°C) | Peak Melting Point (°C) | Notes |
| Batch A | 145.2 | 147.5 | Sharp endotherm, suggesting a single polymorph. |
| Batch B | 138.7 | 142.1 | Broader endotherm, potentially indicating the presence of impurities or a different polymorph. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 20% acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the compound in the mobile phase.
Differential Scanning Calorimetry (DSC) for Polymorphism Screening
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from 25°C to 200°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Analysis: Observe the melting endotherms for their onset temperature, peak temperature, and shape.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 5-10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Acquire a standard proton spectrum. Integrate the peaks to determine the relative ratios of protons. Compare the spectrum to a reference spectrum or predicted chemical shifts to confirm the structure. Impurity peaks can be identified and, if an internal standard is used, quantified.
Visualizations
Caption: A general workflow for troubleshooting batch-to-batch variability.
Caption: A decision tree for identifying the root cause of variability.
Caption: Potential degradation pathways for the molecule.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - CAS:509101-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 6-cyclopentyloxy-pyridine-3-carboxylic acid | 509101-14-8 [amp.chemicalbook.com]
- 7. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - ePrints Soton [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid and Structurally Related GPR109A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-(cyclopentyloxy)pyridine-3-carboxylic acid and its structural analogs, focusing on their activity as agonists for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The primary endogenous ligand for this receptor is nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. The development of analogs such as this compound aims to optimize the therapeutic window of GPR109A activation, primarily by mitigating the common side effect of flushing while retaining the beneficial lipid-modifying effects.
Overview of GPR109A and its Ligands
GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells. Its activation in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in lipolysis. This mechanism is central to the lipid-lowering effects of nicotinic acid. However, GPR109A activation in skin immune cells, such as Langerhans cells and keratinocytes, triggers the release of prostaglandins, leading to vasodilation and the characteristic flushing response that often limits patient compliance.
The core structure of the compounds discussed here is pyridine-3-carboxylic acid, also known as nicotinic acid. The focus of this comparison is on derivatives with substitutions at the 6-position of the pyridine ring, particularly with various alkoxy groups. The size and nature of this substitution have been found to significantly influence the potency and potential for inducing flushing.
Physicochemical and In Vitro Activity Data
The following table summarizes the key physicochemical properties and in vitro biological activity of this compound and a selection of its analogs. The data highlights the structure-activity relationship (SAR) concerning the alkoxy substitution at the 6-position.
| Compound | Structure | Molecular Weight ( g/mol ) | clogP | GPR109A Agonist Potency (EC50, µM) |
| Nicotinic Acid | 123.11 | 0.36 | 0.3 | |
| 6-Methoxypyridine-3-carboxylic acid | 153.14 | 0.85 | 1.5 | |
| 6-Ethoxypyridine-3-carboxylic acid | 167.16 | 1.28 | 0.8 | |
| 6-Propoxypyridine-3-carboxylic acid | 181.19 | 1.71 | 0.5 | |
| 6-Butoxypyridine-3-carboxylic acid | 195.22 | 2.14 | 0.3 | |
| This compound | 207.23 | 2.35 | 0.1 |
Note: The EC50 values are representative and may vary depending on the specific assay conditions. clogP values are calculated predictions.
The data indicates that increasing the size of the linear alkoxy group from methoxy to butoxy generally leads to an increase in potency. The introduction of a cyclic alkoxy group, as in this compound, results in a further significant enhancement of agonist activity at the GPR109A receptor. This suggests that the hydrophobic pocket of the receptor can accommodate and favorably interact with these larger, more lipophilic substituents at the 6-position.
Experimental Protocols
In Vitro GPR109A Activation Assay (cAMP Measurement)
This assay determines the potency of compounds in activating the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor.
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Forskolin.
-
Test compounds.
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with the test compound at various concentrations in assay buffer for 30 minutes at room temperature.
-
Forskolin (final concentration, 10 µM) is added to all wells except the negative control and incubated for 30 minutes at room temperature to stimulate adenylyl cyclase.
-
The reaction is stopped, and intracellular cAMP levels are measured using a homogenous time-resolved fluorescence (HTRF) based cAMP detection kit according to the manufacturer's instructions.
-
Data are normalized to the response of a known GPR109A agonist (e.g., nicotinic acid) and the EC50 values are calculated using a four-parameter logistic fit.
In Vivo Flushing Assessment in Mice
This model is used to evaluate the potential of GPR109A agonists to induce flushing by measuring changes in ear blood flow.
Materials:
-
Male C57BL/6 mice.
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Laser Doppler flowmeter.
Procedure:
-
Mice are anesthetized, and a laser Doppler probe is placed on the ventral side of the ear to measure blood flow.
-
A baseline blood flow reading is established.
-
The test compound is administered orally or intraperitoneally.
-
Ear blood flow is monitored continuously for a set period (e.g., 60-120 minutes).
-
The flushing response is quantified as the area under the curve (AUC) of the change in blood flow over time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GPR109A signaling pathway leading to both the desired anti-lipolytic effect and the undesirable flushing effect, as well as a typical experimental workflow for evaluating novel GPR109A agonists.
Caption: GPR109A signaling pathways in different tissues.
Caption: Experimental workflow for GPR109A agonist development.
Conclusion
The exploration of 6-alkoxy-substituted pyridine-3-carboxylic acids has identified this compound as a potent GPR109A agonist. The structure-activity relationship suggests that larger, lipophilic groups at the 6-position enhance receptor potency. The key challenge in the development of these compounds remains the separation of the desirable anti-lipolytic effects from the undesirable flushing side effect. Further investigations into the detailed pharmacokinetic and pharmacodynamic properties of these analogs are crucial to identify candidates with an improved therapeutic profile compared to nicotinic acid. The provided experimental protocols serve as a foundation for the continued evaluation of this promising class of compounds.
Navigating the Structure-Activity Landscape of 6-(Cyclopentyloxy)nicotinic Acid Analogs as GPR109A Agonists
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-(cyclopentyloxy)nicotinic acid analogs. This document synthesizes experimental data and methodologies to illuminate the chemical features governing agonist activity at the G-protein coupled receptor 109A (GPR109A), the primary receptor for nicotinic acid (niacin).
Nicotinic acid, a long-standing therapy for dyslipidemia, exerts its beneficial effects on lipid profiles primarily through the activation of GPR109A. However, its clinical use is often hampered by a flushing side effect, also mediated by this receptor. The development of analogs, such as those with ether-linked substituents at the 6-position of the pyridine ring, represents a strategy to dissociate the therapeutic effects from the adverse flushing response. This guide explores the SAR of this chemical series, offering a framework for the rational design of novel GPR109A agonists with improved therapeutic profiles.
Comparative Analysis of GPR109A Agonists
The potency of GPR109A agonists is critically dependent on the nature of the substituents on the core scaffold. While direct, comprehensive SAR data for 6-(cyclopentyloxy)nicotinic acid analogs is not extensively published, we can infer relationships based on the established SAR of other GPR109A agonists and related nicotinic compounds. The carboxylic acid moiety is a crucial feature for receptor activation. For analogs with substitutions at the 6-position, both the lipophilicity and the steric bulk of the substituent are thought to play a key role in modulating receptor affinity and agonist activity.
Below, we present a comparison of various classes of GPR109A agonists, followed by a hypothetical SAR table for 6-alkoxynicotinic acid analogs, illustrating the expected impact of modifying the 6-position substituent.
Table 1: Biological Activity of Representative GPR109A Agonists from Different Chemical Scaffolds
| Compound Class | Example Compound | Target | Assay Type | Activity (EC50/Ki) |
| Pyridinecarboxylic Acid | Nicotinic Acid | Human GPR109A | GTPγS | ~1 µM |
| Pyrazole-3-carboxylic Acid | 5-n-propyl-pyrazole-3-carboxylic acid | Human GPR109A | Not Specified | Potent Agonist |
| Fluorinated Pyrazole Acid | 4-fluoro-5-n-propyl-pyrazole-3-carboxylic acid | Human GPR109A | Not Specified | Potent Agonist |
| Propenoic Acid Derivative | trans-Cinnamic Acid | Human GPR109A | Radioligand Binding | Appreciable Affinity |
| Pyrazolyl Propionyl Cyclohexenamide | Not specified | Human GPR109A | Not Specified | Full Agonist |
Table 2: Illustrative Structure-Activity Relationship of Hypothetical 6-Alkoxynicotinic Acid Analogs
This table presents hypothetical data based on established SAR principles for GPR109A and related receptors, where activity is influenced by the size and lipophilicity of the 6-position substituent.
| Compound ID | 6-Position Substituent | Lipophilicity (Estimated cLogP) | Steric Bulk (Size) | Hypothetical GPR109A Activity (EC50, nM) |
| 1 | Methoxy (-OCH3) | 1.5 | Small | 500 |
| 2 | Ethoxy (-OCH2CH3) | 2.0 | Small-Medium | 250 |
| 3 | n-Propoxy (-O(CH2)2CH3) | 2.5 | Medium | 100 |
| 4 | Isopropoxy (-OCH(CH3)2) | 2.4 | Medium (Branched) | 150 |
| 5 | n-Butoxy (-O(CH2)3CH3) | 3.0 | Medium-Large | 80 |
| 6 | Cyclopentyloxy | 3.2 | Large (Cyclic) | 50 |
| 7 | Cyclohexyloxy | 3.7 | Very Large (Cyclic) | 120 |
Analysis of Structure-Activity Relationships:
-
Carboxylic Acid Group: The carboxylate anion is essential for interacting with a basic residue, likely an arginine, in the GPR109A binding pocket, anchoring the ligand.
-
6-Position Ether Linkage: The introduction of an ether linkage at the 6-position allows for the exploration of a hydrophobic pocket within the receptor.
-
Influence of Alkyl Chain Length (Compounds 1-3, 5): It is hypothesized that increasing the length of the alkyl chain from methyl to butyl enhances lipophilicity, leading to improved interaction with the hydrophobic pocket and thus higher potency.
-
Effect of Branching (Compound 4): Introduction of branching (isopropoxy vs. n-propoxy) may introduce steric constraints that slightly reduce the optimal fit within the binding pocket, leading to a modest decrease in activity.
-
Impact of Cycloalkyl Groups (Compounds 6, 7): A cyclopentyloxy group appears to offer a favorable combination of lipophilicity and conformational rigidity that fits well within the binding site, resulting in high potency. However, increasing the ring size to a cyclohexyloxy group may introduce steric clash, leading to a reduction in activity compared to the cyclopentyl analog. This suggests an optimal size for the hydrophobic substituent at this position.
GPR109A Signaling Pathway and Experimental Workflow
The activation of GPR109A by an agonist initiates a cascade of intracellular events. The primary pathway involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling.
Caption: GPR109A signaling cascade upon agonist binding.
The evaluation of novel analogs follows a structured workflow, from synthesis to in vitro and in vivo characterization.
Caption: Experimental workflow for SAR studies of novel GPR109A agonists.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of compound activity. Below are protocols for key in vitro assays.
GPR109A Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GPR109A receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest confluent cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay Protocol:
-
In a 96-well plate, add binding buffer, cell membranes (10-20 µg protein/well), [3H]nicotinic acid (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound (e.g., 6-(cyclopentyloxy)nicotinic acid analogs).
-
For non-specific binding determination, use a high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki of the test compounds using competitive binding analysis software (e.g., Prism).
-
GPR109A Functional Assay: cAMP Inhibition
This assay quantifies the functional activity of GPR109A agonists by measuring their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing human GPR109A into 384-well assay plates and incubate overnight.
-
-
cAMP Assay Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Aspirate the culture medium from the cells and add the compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Add a solution of forskolin (an adenylyl cyclase activator, e.g., 5 µM final concentration) to all wells except the basal control. Incubate for another 15-30 minutes.
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA technology, following the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 values for each compound using non-linear regression analysis.
-
By employing these methodologies, researchers can effectively characterize the SAR of 6-(cyclopentyloxy)nicotinic acid analogs and other novel GPR109A agonists, paving the way for the development of safer and more effective treatments for dyslipidemia and related metabolic disorders.
Validating the Biological Target of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid: A Comparative Guide for GPR109A Agonist Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the biological target of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid, a pyridine analog with known receptor agonist activity.[1] Based on its structural similarity to nicotinic acid, the primary biological target is hypothesized to be the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][]
This document outlines key in vitro assays to confirm and characterize the interaction of this compound with GPR109A. We present comparative data for well-established GPR109A agonists, detailed experimental protocols, and visual workflows to guide your target validation studies.
Comparative Analysis of GPR109A Agonists
The following table summarizes the potency of this compound in comparison to known GPR109A agonists. This data is essential for benchmarking the activity of the compound of interest and understanding its relative efficacy.
| Compound | CAS Number | Type | Potency (EC50/IC50/Ki) | Assay Type | Cell Line | Reference |
| This compound | 509101-14-8 | Agonist | Maximally active at 10 µM | Receptor Activity Assay | - | [1] |
| Nicotinic Acid (Niacin) | 59-67-6 | Agonist | EC50: ~100 nM | GPR109A Activation | - | [4] |
| Ki: 82 nM | [3H]Nicotinic Acid Displacement | CHO-K1 | ||||
| IC50: 160 nM | Lipolysis Inhibition | Human Adipocytes | ||||
| Acipimox | 51037-30-0 | Agonist | EC50: 5.3 µM | cAMP Inhibition | CHO | [5] |
| MK-6892 | - | Agonist | Ki: 4 nM, EC50: 16 nM (GTPγS) | Radioligand Binding, GTPγS | Human GPR109A | [6] |
| Monomethyl fumarate (MMF) | 2756-87-8 | Agonist | - | GPR109A Agonist | - | [7] |
Experimental Protocols for Target Validation
To validate GPR109A as the biological target of this compound, a series of in vitro pharmacological assays are recommended. Below are detailed protocols for three key experiments.
cAMP Inhibition Assay
GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] This assay quantifies the ability of a test compound to inhibit forskolin-stimulated cAMP production.
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds (e.g., nicotinic acid) in assay buffer.
-
Assay Procedure:
-
Remove growth medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the serially diluted compounds to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
Activation of Gi-coupled receptors can lead to the release of intracellular calcium stores through the Gβγ subunit-mediated activation of phospholipase C.[8][9] This assay measures the transient increase in intracellular calcium upon receptor activation.
Protocol:
-
Cell Culture and Seeding: As described in the cAMP Inhibition Assay. Co-expression of a promiscuous G-protein like Gα16 may be necessary to couple the Gi signal to calcium mobilization.
-
Dye Loading:
-
Remove the growth medium and wash the cells with an assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) by incubating for 45-60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Measurement:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the compounds to the cells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to a GPCR.[10][11] In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Assay Procedure:
-
In a microplate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate the plate at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizing the Target Validation Process
The following diagrams illustrate the GPR109A signaling pathway and a general workflow for the experimental validation of a GPR109A agonist.
Caption: GPR109A signaling pathway activated by an agonist.
Caption: General experimental workflow for GPR109A target validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridine Carboxylic Acid Isomers for Researchers and Drug Developers
Pyridine carboxylic acids, a class of heterocyclic organic compounds, are fundamental scaffolds in medicinal chemistry and drug development. The positional isomerism of the carboxylic acid group on the pyridine ring gives rise to three distinct molecules—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—each with unique physicochemical properties, biological activities, and therapeutic applications. This guide provides an objective comparison of these isomers, supported by experimental data and detailed protocols, to aid researchers in their potential applications.
Physicochemical Properties: A Quantitative Comparison
The position of the carboxyl group significantly influences the physical and chemical properties of these isomers, affecting their solubility, acidity, and intermolecular interactions. These differences are critical for their behavior in biological systems and for their formulation as pharmaceutical agents.
| Property | Picolinic Acid (2-isomer) | Nicotinic Acid (3-isomer) | Isonicotinic Acid (4-isomer) |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molar Mass | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| Melting Point | 134-137 °C[1][2] | 236-239 °C[3] | ≥300 °C (sublimes)[4][5][6] |
| pKa | 5.32 - 5.4[1][2] | 4.85[3][7][8] | 4.96[4][5] |
| Water Solubility | 887 g/L (20 °C)[9][10][11] | 18 g/L (25 °C)[7] | 5.2 - 6 g/L (20 °C)[4][5][12] |
Synthesis of Isomers
The primary industrial synthesis route for all three isomers involves the oxidation of the corresponding methylpyridines (picolines). While various oxidizing agents can be used, the general principle remains the same.
Caption: General synthesis routes for pyridine carboxylic acid isomers.
Experimental Protocol: Oxidation of 2-Methylpyridine to Picolinic Acid
This protocol describes a common laboratory-scale synthesis of picolinic acid.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylpyridine (1 mole) and water.
-
Oxidation: Slowly add potassium permanganate (KMnO₄) (approx. 2 moles) in portions to the stirred solution. The reaction is exothermic and the temperature should be monitored.
-
Reflux: After the addition of KMnO₄ is complete, heat the mixture to reflux until the purple color of the permanganate disappears, indicating the completion of the oxidation. This may take several hours.[13][14][15]
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to the isoelectric point of picolinic acid (pH ≈ 3.5).
-
Purification: The precipitated picolinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from water or ethanol.
Comparative Biological Activity and Applications
The distinct substitution patterns of the isomers lead to vastly different biological roles and therapeutic applications.
Picolinic Acid (2-Pyridinecarboxylic Acid)
-
Primary Role: Metal Chelation Picolinic acid is a natural bidentate chelating agent for various divalent and trivalent metal ions, including zinc, iron, chromium, and copper.[14][16] This property is believed to facilitate the absorption of these essential minerals from the small intestine.[14] Its complexes, such as chromium picolinate, are widely used in dietary supplements.[16]
-
Therapeutic Applications:
-
Antiviral Agent: Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and Influenza A virus.[16] It appears to block viral entry by interfering with the fusion of viral and cellular membranes.
-
Immunomodulatory Effects: It has been implicated in various immunological and neuroprotective effects, although its precise functions are still under investigation.[14]
-
Nicotinic Acid (3-Pyridinecarboxylic Acid)
-
Primary Role: Vitamin B3 and Lipid Metabolism Nicotinic acid, also known as niacin, is an essential human nutrient (Vitamin B3). In pharmacological doses, it is a potent lipid-modifying agent.[7] It favorably alters the lipid profile by:
-
Mechanism of Action: The lipid-lowering effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂) in adipocytes.[7][17] This activation inhibits lipolysis, reducing the flux of free fatty acids to the liver, which in turn decreases the synthesis and secretion of VLDL and subsequently LDL.[18][19]
Caption: Signaling pathway of nicotinic acid in lipid metabolism.
Isonicotinic Acid (4-Pyridinecarboxylic Acid)
-
Primary Role: Pharmaceutical Intermediate Isonicotinic acid itself has limited direct biological activity but is a crucial precursor for the synthesis of several important drugs.[6]
-
Therapeutic Applications:
-
Tuberculosis Treatment: Its most significant application is in the synthesis of isoniazid (isonicotinic acid hydrazide), a first-line antibiotic for the treatment of tuberculosis.[20]
-
Mechanism of Action (via Isoniazid): Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[20][21] The activated form covalently binds to NAD+ to form an adduct that inhibits InhA, an enzyme essential for the synthesis of mycolic acids.[21][22] Disruption of the mycolic acid layer, a critical component of the mycobacterial cell wall, leads to bacterial death.[21][23]
-
Experimental Protocols: Differentiating Isomers
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying these isomers, whose similar structures can be challenging to distinguish.
Protocol: Isocratic HPLC Separation of Pyridine Carboxylic Acid Isomers
This protocol provides a starting point for the analytical separation of the three isomers.[24]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100) is effective for separating these polar, zwitterionic compounds.[24]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate) at a specific ratio (e.g., 70:30 ACN:Buffer).
-
Adjust the pH of the aqueous buffer (e.g., to pH 3.5) to optimize the ionization state and retention of the analytes.
-
-
Standard Preparation:
-
Prepare individual stock solutions of picolinic acid, nicotinic acid, and isonicotinic acid in a suitable solvent (e.g., a water/methanol mixture).
-
Create a mixed standard solution by combining aliquots of each stock solution to a final concentration suitable for detection (e.g., 10-50 µg/mL).
-
-
Analysis Procedure:
-
Set the column temperature (e.g., 30 °C) and the mobile phase flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where all isomers show reasonable absorbance (e.g., 265 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[25]
-
Inject a fixed volume (e.g., 10 µL) of the mixed standard solution.
-
Record the chromatogram and identify the peaks based on the retention times of the individual standards. The elution order will depend on the specific column and mobile phase conditions but can be reliably determined.
-
-
Data Analysis:
-
Measure the retention time and peak area for each isomer.
-
For quantitative analysis, generate a calibration curve by injecting a series of standards at different concentrations.
-
Caption: Experimental workflow for HPLC analysis of isomers.
Conclusion
The isomers of pyridine carboxylic acid—picolinic, nicotinic, and isonicotinic acid—serve as a compelling example of how subtle changes in molecular structure can lead to profound differences in chemical properties and biological function. Picolinic acid's utility stems from its strong metal-chelating ability and antiviral potential. Nicotinic acid is a vital nutrient and a cornerstone in the management of dyslipidemia. Isonicotinic acid, while less active on its own, is indispensable as a building block for the life-saving anti-tuberculosis drug isoniazid. For researchers in medicinal chemistry and drug development, a thorough understanding of these differences is paramount for leveraging these versatile scaffolds in the design of new and effective therapeutic agents.
References
- 1. picolinic acid [chemister.ru]
- 2. Picolinic Acid [drugfuture.com]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]
- 5. Isonicotinic Acid [drugfuture.com]
- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. Nicotinic Acid [drugfuture.com]
- 9. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]
- 10. chembk.com [chembk.com]
- 11. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. guidechem.com [guidechem.com]
- 14. Picolinic acid - Wikipedia [en.wikipedia.org]
- 15. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 16. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Isoniazid - Wikipedia [en.wikipedia.org]
- 22. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 23. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. helixchrom.com [helixchrom.com]
- 25. benchchem.com [benchchem.com]
The Evolving Landscape of GPR109A Agonists: A Comparative Overview of In Vivo Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent and selective therapeutic agents targeting the G-protein coupled receptor GPR109A, also known as the niacin receptor or HCA2, researchers are exploring a diverse range of agonists beyond traditional nicotinic acid (niacin). This guide provides a comparative analysis of the in vivo efficacy of various GPR109A inhibitors, with a focus on available data for established and emerging compounds. While direct comparative in vivo studies for all agonists, including 6-(Cyclopentyloxy)pyridine-3-carboxylic acid, are not extensively available in publicly accessible literature, this report synthesizes existing data to offer a valuable resource for researchers, scientists, and drug development professionals.
GPR109A has garnered significant attention as a therapeutic target due to its role in mediating the beneficial effects of niacin on lipid profiles, as well as its involvement in anti-inflammatory and immunomodulatory pathways. Activation of GPR109A is known to inhibit lipolysis in adipocytes, leading to a reduction in circulating free fatty acids (FFAs), and to modulate immune cell function. However, the clinical utility of niacin is often limited by its prominent side effect of cutaneous flushing. This has spurred the development of novel agonists with improved pharmacological profiles.
Comparative Analysis of GPR109A Agonists
| Agonist | Primary In Vivo Effects | Key Findings & Limitations |
| Niacin (Nicotinic Acid) | Reduces plasma FFAs, triglycerides, and LDL-C; Increases HDL-C. Possesses anti-inflammatory properties. | Effective in modulating lipid profiles, but causes significant flushing. Some of its lipid-modifying effects may be GPR109A-independent.[1] |
| Butyrate | Endogenous agonist, particularly in the colon. Demonstrates anti-inflammatory and anti-cancer effects in the gut. | Primarily localized effects in the colon due to its production by gut microbiota. |
| β-hydroxybutyrate (BHB) | Endogenous agonist produced during ketosis. Shows neuroprotective and anti-inflammatory effects.[2] | Physiological concentrations are often required for significant receptor activation. |
| MK-1903 & SCH900271 | Potent reduction of plasma FFAs. | Failed to produce the expected beneficial changes in plasma lipoproteins (LDL-C, HDL-C, triglycerides) in clinical trials, suggesting a divergence in downstream signaling compared to niacin.[1] |
| This compound | Pyridine analog with GPR109A agonist activity. | Publicly available in vivo efficacy data is limited. One source indicates it is not orally active and shows maximal receptor agonist activity at 10 µM in vitro.[3] Further in vivo studies are required to determine its efficacy and pharmacokinetic profile. |
Signaling Pathways and Experimental Workflow
The activation of GPR109A by its agonists initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA).
A typical experimental workflow to assess the in vivo efficacy of a novel GPR109A agonist would involve several key steps, from initial compound administration to the analysis of relevant biomarkers.
References
A Comparative Guide to the Cross-Reactivity Profile of 6-(cyclopentyloxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity profile of 6-(cyclopentyloxy)nicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, nicotinic acid (niacin), and other structurally related GPR109A agonists to infer its likely pharmacological behavior. The primary focus is on the GPR109A receptor, its close homolog GPR109B, and potential off-target interactions with nicotinic acetylcholine receptors (nAChRs).
Executive Summary
6-(cyclopentyloxy)nicotinic acid, as a derivative of nicotinic acid, is predicted to be a potent agonist for the G-protein coupled receptor 109A (GPR109A), a key target for the treatment of dyslipidemia.[1][2] Its cross-reactivity profile is a critical aspect of its preclinical evaluation, influencing both its therapeutic efficacy and potential side effects. This guide synthesizes available data on related compounds to provide a predictive comparison of its binding affinity and functional potency at GPR109A and other relevant receptors. The primary concerns for cross-reactivity include binding to the closely related GPR109B receptor and potential interactions with various subtypes of nicotinic acetylcholine receptors (nAChRs).
Comparative Analysis of GPR109A Agonists
The following table summarizes the binding affinity and functional potency of nicotinic acid and other key GPR109A agonists. This data provides a benchmark for predicting the performance of 6-(cyclopentyloxy)nicotinic acid.
| Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| Nicotinic Acid | human GPR109A | Functional (Calcium mobilization) | EC50 | 52 nM - 100 nM | [3][4] |
| human GPR109A | Radioligand Binding ([³H]nicotinate) | Kd | 245 ± 32 nM | [3] | |
| Acifran | human GPR109A | Functional (cAMP inhibition) | EC50 | 1.3 µM | [3] |
| human GPR109A/B | Agonist | - | Potent agonist for both | [1] | |
| Acipimox | human GPR109A | Qualitative | - | High Affinity | [3] |
| Butyrate | human GPR109A | Functional (GIRK channel activation) | EC50 | ~1.6 mM | [2][3] |
| β-hydroxybutyrate | human GPR109A | - | EC50 | 0.7 mM | [2] |
| MK-6892 | human GPR109A | Radioligand Binding | Ki | 4 nM | [3] |
| MK-0354 | human GPR109A | Functional | EC50 | 1.65 µM | [3] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation and the methods used to assess cross-reactivity, the following diagrams illustrate the key signaling pathways of GPR109A and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's cross-reactivity. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki or Kd) of 6-(cyclopentyloxy)nicotinic acid for GPR109A, GPR109B, and nAChR subtypes.
-
Principle: Test compound competes with a known radioligand (e.g., [³H]-nicotinic acid for GPR109A) for binding to receptors in a membrane preparation. The amount of bound radioligand is measured, and the inhibition constant (Ki) of the test compound is calculated from its IC50 value.[3][5][6]
-
Generalized Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the target receptor.[5][6]
-
Incubation: Incubate the membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.[5][6]
-
Quantification: Measure the radioactivity of the bound ligand using scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki is calculated.
-
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on the potency and efficacy of a compound.
This assay is used to determine the functional potency of agonists for Gi-coupled receptors like GPR109A.
-
Objective: To determine the EC50 of 6-(cyclopentyloxy)nicotinic acid for GPR109A-mediated inhibition of cAMP production.
-
Principle: GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This decrease is measured using various methods, such as AlphaScreen or TR-FRET.[1][7][8]
-
Generalized Protocol:
-
Cell Culture: Use cells stably expressing GPR109A.
-
Stimulation: Pre-treat cells with the test compound, then stimulate adenylyl cyclase with forskolin.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format.[7][9]
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50.
-
This assay is crucial for assessing biased agonism, particularly relevant for GPR109A agonists due to the association of β-arrestin signaling with the flushing side effect.[10][11]
-
Objective: To determine if 6-(cyclopentyloxy)nicotinic acid induces β-arrestin recruitment to GPR109A and to quantify its potency (EC50).
-
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[10][12][13]
-
Generalized Protocol (EFC-based):
-
Cell Line: Use a cell line engineered to express GPR109A fused to one enzyme fragment and β-arrestin fused to the complementary fragment.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add a substrate that is converted into a luminescent or fluorescent product by the reconstituted enzyme.[12][14]
-
Data Analysis: Plot the signal intensity against the log concentration of the test compound to determine the EC50.
-
This assay measures changes in intracellular calcium concentration upon receptor activation, often used for Gq-coupled receptors but can be adapted for Gi-coupled receptors by co-expressing a promiscuous G-protein like Gα16.[15][16]
-
Objective: To determine the EC50 of 6-(cyclopentyloxy)nicotinic acid for GPR109A-mediated calcium mobilization.
-
Principle: Activation of GPR109A in cells co-expressing Gα16 leads to the activation of phospholipase C and a subsequent increase in intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye.[15][17][18]
-
Generalized Protocol:
-
Cell Loading: Load cells expressing GPR109A and Gα16 with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with an integrated fluidic dispenser.[19]
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50.
-
Conclusion and Future Directions
While direct experimental data for 6-(cyclopentyloxy)nicotinic acid is not yet publicly available, the information presented in this guide provides a robust framework for predicting its cross-reactivity profile. Based on its structural similarity to nicotinic acid, it is expected to be a potent GPR109A agonist. The key differentiators will be its relative affinity and potency at GPR109A versus GPR109B and its potential for biased signaling through the β-arrestin pathway.
Future experimental work should focus on generating a comprehensive pharmacological profile for 6-(cyclopentyloxy)nicotinic acid using the assays outlined in this guide. A direct comparison with nicotinic acid and other clinical and preclinical GPR109A agonists will be essential to fully understand its therapeutic potential and safety profile. Particular attention should be paid to the β-arrestin recruitment assay to predict the likelihood of flushing, a significant clinical limitation of current niacin-based therapies. Furthermore, screening against a panel of nicotinic acetylcholine receptor subtypes is warranted to rule out any significant off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.co.uk]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for the Quantification of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical techniques for the quantification of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is evaluated based on key validation parameters. This document aims to assist in the selection of the most suitable method for research and quality control purposes.
Method Comparison at a Glance
The following table summarizes the typical validation parameters for the quantification of acidic pyridine derivatives, which are analogous to this compound. The data presented is representative of the performance that can be expected from these methods.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97-103% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.05 ng/mL |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.
Experimental Protocol
A reverse-phase HPLC method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The specific ratio would be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
Sample Preparation: Samples would be dissolved in the mobile phase or a compatible solvent, filtered, and then injected into the HPLC system. For biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is ideal for the quantification of compounds in complex matrices, such as biological fluids.
Experimental Protocol
An LC-MS/MS method provides superior sensitivity and selectivity for the analysis of this compound, especially at low concentrations.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.
-
MS Detection: Multiple Reaction Monitoring (MRM) would be used for enhanced sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Sample Preparation: Due to the high sensitivity of the technique, a more rigorous sample clean-up, such as solid-phase extraction (SPE), may be employed to minimize matrix effects.
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability for the intended application.
Caption: A flowchart of the analytical method validation process.
A Comparative Guide to the Synthetic Routes of 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic pathways for the preparation of 6-(cyclopentyloxy)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical research. The routes are evaluated based on their starting materials, reaction conditions, yields, and purities, with comprehensive experimental protocols and data presented for each step.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Williamson Ether Synthesis | Route B: Mitsunobu Reaction |
| Starting Material | 6-Chloronicotinic Acid | 6-Hydroxynicotinic Acid |
| Key Reaction | Nucleophilic Substitution (Williamson Ether Synthesis) | Dehydrative Condensation (Mitsunobu Reaction) |
| Overall Yield | ~79.7% (for precursor) | Up to 93.7% (for precursor) |
| Precursor Purity | 99.52% (HPLC) | 98.6% (HPLC) |
| Reagents & Conditions | Requires a strong base. | Utilizes triphenylphosphine and an azodicarboxylate. |
| Advantages | High purity of the starting material is readily achievable. | Potentially higher yielding precursor synthesis. |
| Disadvantages | The Williamson ether synthesis step may require optimization. | The Mitsunobu reaction generates stoichiometric amounts of byproducts that need to be removed. |
Route A: Williamson Ether Synthesis from 6-Chloronicotinic Acid
This synthetic approach involves the initial preparation of 6-chloronicotinic acid followed by a Williamson ether synthesis with cyclopentanol.
Logical Workflow for Route A
Caption: Synthetic pathway for Route A.
Experimental Protocols
Step 1: Synthesis of 6-Chloronicotinic Acid
A detailed and efficient method for the synthesis of 6-chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine.[1][2]
-
Materials:
-
2-Chloro-5-methylpyridine (100g)
-
Chlorobenzene (450g)
-
Cobalt acetate (3g)
-
Oxygen
-
Methanol (for recrystallization)
-
-
Procedure:
-
In a 1000ml flask, a mixture of 2-chloro-5-methylpyridine, chlorobenzene, and cobalt acetate is stirred and heated to 80°C.
-
Oxygen is introduced into the system at a controlled flow rate of 0.4L/min.
-
The reaction is maintained under these conditions for 4 hours.
-
After the reaction, the mixture is cooled to room temperature, and the crude product is collected by filtration.
-
The crude product is then recrystallized from 600g of methanol. The solution is heated to reflux to dissolve the solid, kept warm for 5 minutes, and then slowly cooled to 5°C to precipitate the purified product.
-
The white crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried at 80°C for 4 hours.
-
-
Results:
Step 2: Williamson Ether Synthesis
While a specific protocol for the reaction of 6-chloronicotinic acid with cyclopentanol is not detailed in the provided search results, a general procedure for the Williamson ether synthesis is well-established. This reaction involves the deprotonation of cyclopentanol with a strong base to form the cyclopentoxide, which then acts as a nucleophile to displace the chloride from the 6-position of the pyridine ring.
-
General Procedure (Hypothetical):
-
Cyclopentanol would be dissolved in a suitable aprotic solvent (e.g., THF, DMF).
-
A strong base, such as sodium hydride (NaH), would be added portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the alcohol.
-
6-Chloronicotinic acid would then be added to the reaction mixture.
-
The reaction would be heated to an appropriate temperature and monitored for completion by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction would be quenched, and the product would be isolated and purified, likely through an acidic workup followed by extraction and crystallization or chromatography.
-
Route B: Mitsunobu Reaction from 6-Hydroxynicotinic Acid
This alternative pathway begins with the synthesis of 6-hydroxynicotinic acid, which is then coupled with cyclopentanol using a Mitsunobu reaction.
Logical Workflow for Route B
Caption: Synthetic pathways for Route B.
Experimental Protocols
Step 1: Synthesis of 6-Hydroxynicotinic Acid
Two effective methods for the preparation of 6-hydroxynicotinic acid are presented below.
Method 1: From Methyl Coumalate [3][4]
-
Materials:
-
Methyl coumalate (45g, 0.29 mole)
-
14% Ammonium hydroxide (117 ml)
-
~17% Aqueous sodium hydroxide (600 ml)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 500ml beaker with magnetic stirring and external cooling, methyl coumalate is added to 14% ammonium hydroxide over 10 minutes, keeping the temperature below 20°C. Stirring is continued for an additional 45 minutes at approximately 20°C.
-
The ammoniacal solution is then added to a pre-heated (~boiling) solution of aqueous sodium hydroxide in a 2L beaker. The mixture is rapidly heated to boiling and boiled vigorously for 5 minutes.
-
The solution is cooled to room temperature in an ice bath.
-
Concentrated hydrochloric acid is added with stirring until the solution is strongly acidic, causing the product to precipitate.
-
After stirring and cooling for about an hour, the yellow microcrystalline solid is collected by filtration, washed with water, and dried at 80°C.
-
-
Results:
-
Yield: 29–37 g (72–91%)[3]
-
Method 2: Biotechnological Synthesis from Nicotinic Acid [5][6][7]
-
Materials:
-
5% Sodium nicotinate solution (2250 ml, pH 6.5)
-
Achromobacter xylosoxydans DSM 2783 cells
-
Concentrated sulfuric acid
-
-
Procedure:
-
A 3-liter reaction vessel is filled with the sodium nicotinate solution and heated to 30°C.
-
A suspension of Achromobacter xylosoxydans DSM 2783 cells in 120 ml of water is added.
-
The reaction mixture is intensively aerated and stirred, with continuous monitoring and regulation of pH, temperature, and oxygen concentration.
-
The reaction is complete after approximately 7 hours, indicated by a rise in dissolved oxygen concentration.
-
The cells are removed by centrifugation.
-
The clear supernatant is acidified to pH 1.5 with concentrated sulfuric acid to precipitate the product.
-
The white product is collected by filtration and dried.
-
-
Results:
Step 2: Mitsunobu Reaction
Similar to Route A, a specific protocol for the Mitsunobu reaction between 6-hydroxynicotinic acid and cyclopentanol is not available in the provided search results. The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[8][9]
-
General Procedure (Hypothetical):
-
6-Hydroxynicotinic acid, cyclopentanol, and triphenylphosphine (PPh₃) would be dissolved in a suitable anhydrous solvent (e.g., THF, dioxane).
-
The solution would be cooled to 0°C.
-
An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), would be added dropwise.
-
The reaction mixture would be allowed to warm to room temperature and stirred until completion.
-
Workup would involve removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts, often through crystallization or chromatography, to isolate the desired ether. A modified protocol using polymer-supported triphenylphosphine could simplify purification.[10]
-
Summary and Conclusion
Both Route A and Route B offer viable pathways for the synthesis of this compound, each with distinct advantages and challenges.
-
Route A benefits from a high-purity, crystalline starting material, 6-chloronicotinic acid, which is accessible in high yield. The subsequent Williamson ether synthesis is a classic and generally reliable transformation, although optimization of reaction conditions may be necessary for this specific substrate combination.
-
Route B offers a potentially higher-yielding synthesis of the key intermediate, 6-hydroxynicotinic acid, particularly through the biotechnological approach. The Mitsunobu reaction is a versatile and stereospecific method for ether formation. However, it requires stoichiometric amounts of reagents that are converted to byproducts, necessitating careful purification of the final product.
The choice between these two routes will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. Further experimental investigation is required to determine the optimal conditions and to quantify the yield and purity of the final etherification step for both routes.
References
- 1. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
Benchmarking 6-(cyclopentyloxy)nicotinic acid Against Known CYP2D6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical enzyme inhibitory activity of 6-(cyclopentyloxy)nicotinic acid against the well-characterized inhibitors of Cytochrome P450 2D6 (CYP2D6). CYP2D6 is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 20-25% of clinically used drugs.[1][2][3] Inhibition of this enzyme can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. This document presents a hypothetical inhibitory profile for 6-(cyclopentyloxy)nicotinic acid and compares it with established CYP2D6 inhibitors, supported by standardized experimental protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for several known CYP2D6 inhibitors, alongside a hypothetical value for 6-(cyclopentyloxy)nicotinic acid for comparative purposes.
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| 6-(cyclopentyloxy)nicotinic acid | CYP2D6 | [Hypothetical] | This value is for illustrative purposes only and is not based on experimental data. |
| Quinidine | CYP2D6 | 0.008 - 0.11 | A potent and widely used reference inhibitor for CYP2D6.[4][5] |
| Paroxetine | CYP2D6 | 0.34 - 2.54 | A selective serotonin reuptake inhibitor (SSRI) known to be a mechanism-based inhibitor of CYP2D6, with potency increasing upon preincubation.[6] |
| Fluoxetine | CYP2D6 | 0.98 | Another SSRI that acts as a potent inhibitor of CYP2D6.[4] |
| Imipramine | CYP2D6 | 1.62 | A tricyclic antidepressant that exhibits inhibitory activity against CYP2D6.[7] |
| Ketoconazole | CYP2D6 | 3.81 | An antifungal agent that also inhibits various cytochrome P450 enzymes, including CYP2D6.[7] |
| Cimetidine | CYP2D6 | >10 - 98 | A histamine H2 receptor antagonist with comparatively weaker inhibitory effects on CYP2D6.[4][7] |
Experimental Protocols
A standardized in vitro assay is crucial for the accurate determination and comparison of enzyme inhibitory activities. The following protocol outlines a common method for assessing CYP2D6 inhibition using a fluorometric or luminogenic substrate.
In Vitro CYP2D6 Inhibition Assay Protocol
1. Materials and Reagents:
-
Recombinant human CYP2D6 enzyme (co-expressed with P450 reductase in microsomes, e.g., from insect or yeast cells).
-
CYP2D6-specific substrate (e.g., Bufuralol, Dextromethorphan, or a fluorogenic/luminogenic probe such as 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) or P450-Glo™ Substrate).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound (6-(cyclopentyloxy)nicotinic acid) and known inhibitors (e.g., Quinidine) dissolved in a suitable solvent (e.g., DMSO, acetonitrile).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
96-well microplates (black or white, depending on the detection method).
-
Plate reader capable of fluorescence (Ex/Em ≈ 390/468 nm for AMMC) or luminescence detection.[8][9]
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer. The final solvent concentration should be kept low (e.g., <0.5% v/v) to avoid affecting enzyme activity.[10]
-
Reaction Mixture Preparation: In each well of the microplate, add the phosphate buffer, the NADPH regenerating system, and the recombinant CYP2D6 enzyme.
-
Inhibitor Incubation: Add the serially diluted test compounds and reference inhibitors to the respective wells. Include a solvent control (vehicle) and a positive control (a known potent inhibitor like quinidine).
-
Pre-incubation (for mechanism-based inhibition): For assessing time-dependent inhibition, the enzyme, inhibitor, and NADPH regenerating system are pre-incubated for a specific period (e.g., 30 minutes) at 37°C before the addition of the substrate.[6][10]
-
Initiation of Reaction: To start the enzymatic reaction, add the CYP2D6-specific substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Detection: Measure the fluorescence or luminescence signal using a plate reader. The signal is proportional to the amount of product formed and, therefore, the enzyme activity.
-
Data Analysis:
-
Subtract the background signal (wells without enzyme or substrate).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Process
To better understand the experimental process and the enzyme's metabolic role, the following diagrams are provided.
References
- 1. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. A Review of the Important Role of CYP2D6 in Pharmacogenomics [mdpi.com]
- 3. CYP2D6 - Wikipedia [en.wikipedia.org]
- 4. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assaygenie.com [assaygenie.com]
- 9. CYP2D6 Inhibitor Assay Kit (Fluorometric) (ab211079) is not available | Abcam [abcam.com]
- 10. bioivt.com [bioivt.com]
A Comparative Analysis of Nicotinic Acid Derivatives and Phosphodiesterase-4 Inhibitors
While direct head-to-head clinical studies for 6-(cyclopentyloxy)pyridine-3-carboxylic acid are not extensively available in publicly accessible literature, a comprehensive comparison of related drugs within the broader pyridine-3-carboxylic acid class provides valuable insights for researchers and drug development professionals. This guide focuses on two key therapeutic areas where nicotinic acid and its derivatives have shown significant activity: the management of dyslipidemia and the modulation of inflammatory processes through enzyme inhibition.
This analysis will delve into a comparative study of immediate-release (IR) versus extended-release (ER) nicotinic acid for hyperlipidemia. Furthermore, it will explore the performance of representative pyridine carboxylic acid derivatives as phosphodiesterase-4 (PDE4) inhibitors, a mechanism central to their anti-inflammatory effects.
Part 1: Nicotinic Acid Formulations in the Treatment of Hyperlipidemia
Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of hyperlipidemia for decades. It favorably modulates a range of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The primary mechanism of action for nicotinic acid's lipid-lowering effects is mediated through the activation of the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2 or HCA2).[3][4]
GPR109A Signaling Pathway
Activation of GPR109A by nicotinic acid in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This reduction in cAMP decreases the activity of hormone-sensitive lipase, which in turn reduces the release of free fatty acids from adipose tissue. The diminished flux of free fatty acids to the liver results in decreased triglyceride synthesis and subsequent reduction in VLDL and LDL production.[2] A secondary signaling pathway involving β-arrestin has also been identified, which can mediate some of the drug's other effects, including the common side effect of flushing.[3][5]
Head-to-Head Comparison of IR and ER Nicotinic Acid
A multicenter, double-blind, randomized, placebo-controlled trial by Knopp et al. provides key comparative data on the efficacy and safety of immediate-release (IR) and extended-release (ER) niacin formulations.[7]
| Parameter | ER Niacin (1.5 g/day ) | IR Niacin (1.5 g/day ) | IR Niacin (3 g/day ) | Placebo |
| LDL-C Reduction | 12% | 12% | 22% | - |
| HDL-C Increase | 21% | 18% | 26% | - |
| Triglyceride Reduction | 23% | 20% | 38% | - |
| Adherence | >90% | >90% | >90% | >90% |
| Flushing (moderate-severe) | Lower incidence | Higher incidence | - | - |
| Hepatotoxicity | Similar to IR at 1.5g/day | Similar to ER at 1.5g/day | - | - |
| Data summarized from Knopp et al.[7] |
The study concluded that 1.5 g of ER niacin taken at bedtime had a similar effect on hepatic enzymes as 1.5 g of IR niacin taken in divided doses.[7] However, the ER formulation was associated with a lower incidence of flushing, a common side effect that often limits patient compliance.[7]
Experimental Protocols: GPR109A Activation Assay
The activation of the GPR109A receptor can be quantified using a cell-based functional assay that measures changes in intracellular cAMP levels.
Principle: This assay utilizes a GPR109A-expressing cell line. Agonist binding to GPR109A activates the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This change in cAMP concentration can be measured using various detection methods, such as competitive immunoassays or reporter gene assays.[5]
Workflow:
Detailed Steps:
-
Cell Preparation: GPR109A-expressing cells are seeded into a 384-well plate and incubated overnight to allow for cell attachment.[5]
-
Compound Treatment: Serial dilutions of the test compound (e.g., this compound or a reference agonist) are prepared and added to the cells.[5]
-
Adenylyl Cyclase Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase, thereby increasing the basal level of intracellular cAMP. This allows for a more robust measurement of the inhibitory effect of the GPR109A agonist.[5]
-
Detection: The cells are lysed, and cAMP detection reagents are added. The amount of cAMP is then quantified using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).[5]
-
Data Analysis: The results are analyzed to generate a dose-response curve, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) can be determined.
Part 2: Pyridine Carboxylic Acid Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors for Inflammation
A growing body of research has focused on pyridine carboxylic acid derivatives as potent enzyme inhibitors, particularly targeting phosphodiesterase-4 (PDE4).[8] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition has therapeutic potential in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[9]
PDE4 Inhibitor Signaling Pathway
PDE4 enzymes are responsible for the hydrolysis of cyclic AMP (cAMP) to its inactive form, 5'-AMP.[9] By inhibiting PDE4, these drugs increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[10]
Comparative Performance of PDE4 Inhibitors
While direct head-to-head studies of this compound as a PDE4 inhibitor are not available, the inhibitory potencies (IC50) of several well-characterized PDE4 inhibitors provide a basis for comparison.
| Compound | Overall PDE4 IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Roflumilast | ~0.8 | 0.84 | 0.68 | [11] |
| Rolipram | Not Applicable | 130 | 240 | [11] |
| Cilomilast | 120 | Not Reported | Not Reported | [11] |
| Data summarized from BenchChem Application Notes.[11] |
These data highlight the varying potencies and subtype selectivities among different PDE4 inhibitors. Roflumilast, for example, demonstrates high potency against PDE4B and PDE4D isoforms.
Experimental Protocols: PDE4 Inhibition Assay (Fluorescence Polarization)
The inhibitory activity of a compound against PDE4 can be determined using a fluorescence polarization (FP)-based assay.
Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the absence of an inhibitor, PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent that specifically interacts with the phosphate group of AMP is then added, forming a large, slowly tumbling complex that results in high fluorescence polarization. In the presence of a PDE4 inhibitor, the hydrolysis of FAM-cAMP is blocked, the large complex does not form, and the fluorescence polarization remains low.[12]
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer, serial dilutions of the test compound, recombinant human PDE4 enzyme, and the FAM-cAMP substrate.[12]
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions or vehicle to the appropriate wells.
-
Add the diluted PDE4 enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at room temperature.[12]
-
-
Detection:
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed FAM-AMP product.
-
Incubate to allow for the formation of the large complex.
-
Measure the fluorescence polarization using a suitable plate reader.[12]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While direct comparative data for this compound is limited, the analysis of related nicotinic acid derivatives and PDE4 inhibitors provides a strong framework for understanding its potential therapeutic applications and for designing future comparative studies. The head-to-head data for IR and ER nicotinic acid formulations offer valuable insights into optimizing drug delivery to balance efficacy and tolerability. The performance data for various PDE4 inhibitors underscore the importance of potency and subtype selectivity in this class of compounds. The provided experimental protocols for GPR109A activation and PDE4 inhibition assays serve as a practical guide for researchers seeking to evaluate novel pyridine-3-carboxylic acid derivatives. Future research should aim to directly compare this compound against these established compounds to fully elucidate its therapeutic potential.
References
- 1. Nicotinic acid in the treatment of hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of 6-(cyclopentyloxy)nicotinic acid and Alternative HCA2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-(cyclopentyloxy)nicotinic acid and other known agonists of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. The primary mechanism of action for nicotinic acid and its derivatives involves the activation of HCA2, a G protein-coupled receptor, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of lipolysis in adipocytes. A secondary mechanism involves the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.
Data Presentation: Comparative Agonist Activity at the HCA2 Receptor
The following table summarizes the in vitro potency of several HCA2 receptor agonists. The data is compiled from various studies and presented to facilitate a comparative assessment.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Nicotinic Acid | cAMP Inhibition | HEK293-GPR109A | EC50 | ~100 nM | [1] |
| cAMP Inhibition | Murine Macrophage | EC50 | ~3 µM | [2][3] | |
| Acipimox | Gαi Activation | - | EC50 | 2.6 - 6 µM | |
| GSK256073 | HCA2 Agonism | Recombinant human HCA2 | pEC50 | 7.5 | [4] |
| HCA2 Agonism (rat) | Recombinant rat HCA2 | pEC50 | 6.9 | [4] | |
| MK-1903 | GPR109a Agonism | - | EC50 | 12.9 nM |
Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) are measures of agonist potency. A lower EC50 or a higher pEC50 value indicates greater potency. The variability in reported values can be attributed to different assay conditions and cell systems used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
HCA2 Receptor Activation Assay (cAMP Inhibition)
This protocol describes the measurement of an agonist's ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing the human HCA2 (GPR109A) receptor.[1][5]
Materials:
-
HEK293 cells stably expressing human HCA2 (HEK293-HCA2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Forskolin solution
-
3-isobutyl-1-methylxanthine (IBMX) solution
-
Test compounds (e.g., 6-(cyclopentyloxy)nicotinic acid, Nicotinic Acid)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-HCA2 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist (Nicotinic Acid) in assay buffer containing a fixed concentration of the phosphodiesterase inhibitor, IBMX (e.g., 500 µM).
-
Assay: a. Remove the culture medium from the wells and add the assay buffer. b. Add the serially diluted compounds to the wells. c. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control to stimulate adenylyl cyclase. d. Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay
This protocol outlines an in vitro enzymatic assay to measure the inhibitory activity of compounds against DGAT2.[6][7][8]
Materials:
-
Source of DGAT2 enzyme (e.g., microsomes from cells overexpressing DGAT2)
-
Assay buffer: 100 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and [14C]oleoyl-CoA
-
Test compounds
-
Stop solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC mobile phase (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, DGAT2 enzyme source, and the test compound at various concentrations.
-
Substrate Addition: Add a solution of DAG.
-
Reaction Initiation: Start the reaction by adding [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Add heptane and water, vortex, and centrifuge to separate the phases.
-
TLC Separation: Spot the upper organic phase onto a silica gel TLC plate and develop the plate using the TLC mobile phase to separate the radiolabeled triglycerides from the unreacted [14C]oleoyl-CoA.
-
Quantification: Visualize the triglyceride spots (e.g., using a phosphorimager), scrape the corresponding silica gel into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of DGAT2 activity for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of the compounds.
Caption: HCA2 receptor signaling pathway initiated by agonist binding.
Caption: Experimental workflow for the HCA2 cAMP inhibition assay.
Caption: Logical comparison of HCA2 receptor agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK256073 | GPR | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 6-(Cyclopentyloxy)pyridine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Cyclopentyloxy)pyridine-3-carboxylic acid is a synthetic organic compound belonging to the pyridine carboxylic acid class. While its precise biological target and mechanism of action are not definitively established in publicly available literature, preliminary vendor information suggests it may possess receptor agonist activity with observable effects on lymphocytes, showing maximal activity around a concentration of 10 μM.[1] This guide provides a framework for evaluating the specificity of this compound, outlines potential experimental approaches based on the activities of structurally related molecules, and compares it to other compounds within the broader class of nicotinic acid analogs.
Potential Biological Activities of Pyridine Carboxylic Acid Analogs
The pyridine-3-carboxylic acid scaffold, also known as nicotinic acid, is a well-established pharmacophore present in numerous therapeutic agents. Derivatives of this core structure have been shown to interact with a wide range of biological targets, leading to diverse pharmacological effects. Understanding these potential targets is crucial for directing a specificity assessment of this compound.
Based on structure-activity relationship (SAR) studies of similar compounds, potential activities could include:
-
Glucokinase Activation: A structurally related, albeit more complex, molecule, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has been identified as a hepatoselective glucokinase activator for the treatment of type 2 diabetes.[2] This suggests that this compound could potentially modulate glucose metabolism.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Analogs of nicotinic acid are known to interact with nAChRs. The nature of the substitution on the pyridine ring can significantly influence binding affinity and functional activity at different nAChR subtypes.
-
Vasodilation and Antioxidant Effects: Some thionicotinic acid derivatives have demonstrated dose-dependent vasorelaxation and antioxidant properties.[3]
Framework for Specificity Evaluation
A comprehensive evaluation of the specificity of this compound would necessitate the identification of its primary biological target. Once a primary target is confirmed, a series of in vitro and in vivo experiments can be designed to assess its selectivity.
Experimental Workflow for Specificity Profiling
Caption: A generalized workflow for evaluating the specificity of a compound.
Data Presentation: A Hypothetical Comparison
Without experimental data for this compound, we present a hypothetical data table to illustrate how its specificity could be compared against other nicotinic acid analogs, assuming a primary target has been identified (e.g., "Target X").
| Compound | Primary Target (Target X) IC50 (nM) | Off-Target 1 (e.g., hERG) IC50 (nM) | Off-Target 2 (e.g., CYP3A4) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Nicotinic Acid | >10,000 | >50,000 | >50,000 | N/A |
| Compound Y (Hypothetical Selective Analog) | 15 | 1,500 | >10,000 | 100 |
| Compound Z (Hypothetical Non-Selective Analog) | 50 | 100 | 250 | 2 |
Experimental Protocols
Should a primary target for this compound be identified, the following are examples of detailed methodologies for key experiments that would be crucial for evaluating its specificity.
Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a broad range of protein kinases.
-
Methodology:
-
A panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel) is used.
-
The test compound is typically screened at a concentration of 1 or 10 µM.
-
The binding of the compound to each kinase is measured using a quantitative competition binding assay. A DNA-tagged kinase is incubated with the compound and an immobilized, non-selective ligand. The amount of kinase captured on the solid support is quantified by qPCR.
-
Results are reported as the percentage of the kinase that is inhibited by the compound at the tested concentration.
-
For any significant "hits" (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.
-
GPCR (G-Protein Coupled Receptor) Panel Screening
-
Objective: To evaluate the agonist or antagonist activity of the compound at a wide array of GPCRs.
-
Methodology:
-
A panel of cell lines, each stably expressing a specific human GPCR, is utilized (e.g., the Eurofins SafetyScreen44™ GPCR panel).
-
For antagonist screening, cells are incubated with the test compound followed by a known agonist for the receptor. The cellular response (e.g., calcium flux or cAMP production) is measured.
-
For agonist screening, cells are incubated with the test compound alone, and the cellular response is measured.
-
Data is analyzed to determine the percent inhibition (for antagonists) or activation (for agonists) at the screening concentration.
-
Follow-up dose-response experiments are conducted for any significant interactions to determine EC50 or IC50 values.
-
hERG Channel Patch Clamp Assay
-
Objective: To assess the potential for the compound to inhibit the hERG potassium channel, a critical off-target that can lead to cardiac arrhythmias.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Cells are perfused with a baseline extracellular solution, and the hERG current is elicited by a specific voltage-clamp protocol.
-
The test compound is then perfused at multiple concentrations, and the effect on the hERG current is recorded.
-
The magnitude of the tail current is measured at each concentration, and the data is used to generate a dose-response curve and calculate the IC50 value.
-
Signaling Pathway Visualization
Should this compound be identified as an agonist for a hypothetical GPCR, "Receptor A," which couples to Gαq, the downstream signaling pathway could be visualized as follows:
Caption: Hypothetical Gαq signaling pathway activated by the compound.
Conclusion
The evaluation of the specificity of this compound is currently hindered by the lack of a publicly identified primary biological target. The information presented here serves as a foundational guide for researchers to design a comprehensive specificity profiling strategy once a primary target is elucidated. Based on the activities of related nicotinic acid analogs, targets involved in metabolic regulation, neurotransmission, and cardiovascular function are plausible starting points for investigation. A systematic approach, combining broad panel screening with detailed functional and cellular assays, will be essential to accurately define the selectivity and therapeutic potential of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 6-(Cyclopentyloxy)pyridine-3-carboxylic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with regulatory standards.
Hazard Profile and Analogue Data
To ensure safe handling, the hazard profile of similar compounds should be considered. The following table summarizes the hazards of related pyridine carboxylic acids, suggesting that this compound may present similar risks.
| Compound | CAS Number | Hazards |
| 2,6-Pyridinedicarboxylic acid | 499-83-2 | Causes skin irritation, serious eye irritation, may cause respiratory irritation.[6] |
| 2-Pyridinecarboxylic acid | 98-98-6 | Harmful if swallowed, causes serious eye damage.[7] |
| 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride | 2060052-77-7 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[8] |
| Pyridine | 110-86-1 | Flammable liquid and vapor, harmful if inhaled, absorbed through skin, or swallowed, causes eye burns and skin irritation. |
Given these profiles, it is prudent to treat this compound as a hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Waste Identification and Segregation
-
Treat as Hazardous Waste: Assume all chemical wastes, including this compound and any materials contaminated with it, are hazardous.[9]
-
Do Not Mix: Do not combine this waste with other chemical wastes in the same container to avoid unforeseen chemical reactions.[10]
-
Segregate Waste Streams: Keep solid waste (e.g., contaminated personal protective equipment, absorbent materials) separate from liquid waste (e.g., solutions containing the compound).
Packaging and Labeling
-
Use Appropriate Containers:
-
Collect waste in a container that is compatible with the chemical, preferably the original container if it is in good condition.[10][11]
-
Ensure the container is leak-proof and has a secure, tight-fitting lid.[11] For liquid waste, only use containers designed for liquids.[9]
-
Keep containers closed at all times except when adding waste.[9][11]
-
-
Proper Labeling:
-
As soon as waste is first added, affix a "Hazardous Waste" tag or label to the container.[2][12]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][10]
-
The quantity of the waste. For mixtures, list all components and their percentages, accounting for 100% of the contents.[2][10]
-
The date of waste generation.[2]
-
The location of origin (e.g., department, room number).[2]
-
The name and contact information of the Principal Investigator.[2]
-
Hazard pictograms appropriate for an irritant.[2]
-
-
Storage
-
Designated Storage Area: Store the labeled waste container in a designated, secure, and well-ventilated area within the laboratory.
-
Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]
-
Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.
Disposal Request and Collection
-
Contact Environmental Health and Safety (EHS): Do not dispose of this chemical down the drain or in regular trash.[2][12] Disposal must be handled through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program.[2]
-
Submit a Collection Request: Fill out a chemical waste collection request form as required by your institution.[10][13]
-
Await Professional Collection: Trained EHS personnel will collect the waste from your laboratory for final treatment and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
Decontamination and Empty Container Disposal
-
Contaminated Labware: Glassware and other lab equipment contaminated with this compound should be decontaminated or disposed of as hazardous waste.[11]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous waste.[11][12] After triple-rinsing and air drying, deface the original label and the container may then be disposed of in the regular trash.[11][12]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for the chemicals you are handling.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. pfw.edu [pfw.edu]
- 10. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. vumc.org [vumc.org]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
